2,5-Dichloropyridine-4-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dichloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJJMDOFMZCRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479301 | |
| Record name | 2,5-Dichloropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847664-64-6 | |
| Record name | 2,5-Dichloropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dichloropyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dichloropyridine-4-boronic acid (CAS 847664-64-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichloropyridine-4-boronic acid, a versatile building block in modern organic synthesis. The document details its chemical and physical properties, highlights its primary applications in medicinal and agrochemical research, and furnishes detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Core Compound Properties
This compound is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 847664-64-6 | [1][2] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2] |
| Molecular Weight | 191.81 g/mol | [2] |
| Melting Point | 202 °C | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% (typically analyzed by HPLC) | [1][2] |
| Storage Conditions | 2-8 °C, sealed in a dry, dark place | [1] |
| Synonyms | (2,5-Dichloropyridin-4-yl)boronic acid, 2,5-Dichloro-4-pyridylboronic acid | [1] |
Synthesis and Mechanism of Action
While specific, detailed synthesis protocols for this compound are proprietary, a general route is referenced in the chemical literature, pointing to methods common for the preparation of arylboronic acids.[3] The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2]
The boronic acid moiety allows for the formation of a new carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecular architectures from readily available starting materials.[1][2]
The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.
Applications in Drug Discovery and Agrochemicals
This compound is a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] The substituted pyridine motif is a common feature in a wide range of biologically active molecules. The presence of two chlorine atoms on the pyridine ring offers multiple points for further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following are representative protocols for the Suzuki-Miyaura cross-coupling of a generic aryl halide with this compound. These protocols are based on established methods for similar dichloropyridine and dichloropyrazine couplings and should be optimized for specific substrates.
Standard Suzuki-Miyaura Coupling Protocol
This protocol is suitable for a wide range of aryl and heteroaryl bromides or iodides.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
This protocol is advantageous for accelerating reaction times.
Reagents and Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (0.5 mmol, 1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the aryl halide (0.5 mmol), this compound (0.55 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005-0.015 mmol).
-
Add 1,4-dioxane (4 mL) and deionized water (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 100-140 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the work-up and purification steps as described in the standard protocol.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. Its utility in the synthesis of potential pharmaceutical and agrochemical candidates makes it a compound of significant interest to researchers in these fields. The provided protocols offer a starting point for the successful application of this building block in the synthesis of novel and potentially bioactive molecules.
References
An In-depth Technical Guide to 2,5-Dichloropyridine-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichloropyridine-4-boronic acid, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, and critical role in the development of novel therapeutics, particularly through its application in Suzuki-Miyaura cross-coupling reactions.
Core Physicochemical and Structural Data
This compound is a white to off-white crystalline powder valued for its versatility in organic synthesis.[1] Its unique structure, incorporating a pyridine ring with both chloro and boronic acid functionalities, makes it a highly reactive and selective reagent for creating complex organic molecules.[1]
| Property | Value | Source |
| Molecular Weight | 191.81 g/mol | [2] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2] |
| CAS Number | 847664-64-6 | [1] |
| Melting Point | 202 °C | [1] |
| Boiling Point | 368.9 °C at 760 mmHg (Predicted) | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
| Solubility | Soluble in Methanol | [3] |
Synthesis of Pyridinyl Boronic Acids from 2,5-Dichloropyridine
The synthesis of pyridinyl boronic acids, such as the 4-boronic acid isomer, from 2,5-dichloropyridine is a critical process for generating versatile intermediates in drug discovery.[4] Two primary strategies for this conversion are regioselective halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation.[4] These methods allow for the site-selective functionalization of the pyridine ring, which is essential for developing complex pharmaceutical compounds.[4]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an ideal reagent for these reactions, serving as a building block for pharmaceuticals and agrochemicals.[1]
Materials:
-
2,5-Dichloropyridine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, the arylboronic acid, palladium(II) acetate, tetrabutylammonium bromide, and potassium carbonate.[5]
-
Add anhydrous DMF to the flask.[5]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or GC-MS, which is typically complete within 12-24 hours.[5]
-
Upon completion, cool the reaction to room temperature.[5]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[5]
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound are instrumental in the synthesis of compounds that target specific biological pathways, a cornerstone of modern pharmaceutical development.[1] A prominent application is in the creation of kinase inhibitors. By undergoing Suzuki-Miyaura coupling, the dichloropyridine scaffold can be elaborated with various substituents to optimize binding to the ATP-binding pocket of kinases, leading to the development of potent and selective inhibitors for therapeutic intervention in diseases such as cancer.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichloropyridine-4-boronic acid, a versatile building block crucial in medicinal chemistry and organic synthesis. The document details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and standard methods for its analytical characterization. This guide is intended to support researchers in the effective synthesis and application of this valuable reagent.
Physicochemical and Characterization Data
This compound is a white to off-white crystalline powder.[1] Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid group, makes it a valuable intermediate for creating complex organic molecules through cross-coupling reactions.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 847664-64-6 | [1][3] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][4] |
| Molecular Weight | 191.81 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 202 °C | [1][3] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Storage Conditions | 2 - 8 °C |[1] |
Table 2: Summary of Expected Analytical Characterization Data
| Technique | Expected Results |
|---|---|
| ¹H NMR | Aromatic protons will appear in the range of 7.0-9.0 ppm. The B(OH)₂ protons will be a broad singlet, with a chemical shift that is dependent on solvent and concentration.[6] |
| ¹³C NMR | Aromatic carbons are expected between 100-165 ppm. The carbon atom attached to the boron will likely show a broad signal.[6] |
| ¹¹B NMR | A single, broad signal is anticipated in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.[6] |
| LC-MS (ESI-) | The deprotonated molecule [M-H]⁻ is expected at m/z 189.9. Collision-induced dissociation would likely show fragmentation corresponding to the loss of water or cleavage of the C-B bond.[7] |
| Mass Spectrometry (Isotopic Pattern) | The molecular ion region will display a characteristic cluster for two chlorine atoms (M+, [M+2]+, [M+4]+) with approximate relative intensities of 9:6:1.[8] |
Synthesis of this compound
The synthesis of pyridinyl boronic acids is most commonly achieved through methods such as halogen-metal exchange followed by borylation or palladium-catalyzed cross-coupling reactions.[9] A highly effective strategy for preparing this compound involves a regioselective halogen-metal exchange from a suitable precursor, such as 2,5-dichloro-4-iodopyridine, followed by quenching with a borate ester. This approach leverages the differential reactivity of the halogens on the pyridine ring.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 2,5-dichloro-4-pyridinylboronic acid - 847664-64-6 - Structure, Synthesis, Properties [organoborons.com]
- 5. 847664-64-6 | this compound - Moldb [moldb.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Spectral Analysis of 2,5-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data and analytical methodologies for 2,5-Dichloropyridine-4-boronic acid. This compound is a key building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds in the development of pharmaceuticals and agrochemicals.[1] Due to the absence of publicly available raw spectral data, this guide presents expected spectral characteristics based on the analysis of structurally similar compounds and established analytical protocols for boronic acids.
Compound Information
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 847664-64-6 | [2] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [2] |
| Molecular Weight | 191.8 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 202 °C | [2] |
| Purity (typical) | ≥ 98% (by HPLC) | [2] |
| IUPAC Name | (2,5-dichloropyridin-4-yl)boronic acid | [3] |
| Synonyms | 2,5-Dichloro-4-pyridylboronic acid | [2] |
Expected Spectral Data
The following tables summarize the anticipated spectral data for this compound based on the analysis of analogous compounds.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this molecule. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which may lead to broader peaks in the NMR spectra.[4] Using a coordinating solvent such as DMSO-d₆ is recommended to minimize this effect.[4]
Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment | Notes |
| ~8.5 | s | H-6 | The proton at position 6 is expected to be a singlet. |
| ~7.9 | s | H-3 | The proton at position 3 is anticipated to appear as a singlet. |
| ~8.3 (broad) | br s | B(OH)₂ | The protons of the boronic acid group are expected to be a broad singlet and may exchange with water in the solvent. The chemical shift can be highly variable. |
Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Notes |
| ~152 | C-2 | Carbon bearing a chlorine atom adjacent to the nitrogen. |
| ~125 | C-5 | Carbon with a chlorine substituent. |
| ~140 (broad) | C-4 | The carbon attached to the boron atom; the signal is often broadened due to quadrupolar relaxation of the boron nucleus.[5] |
| ~155 | C-6 | Pyridine ring carbon adjacent to the nitrogen. |
| ~130 | C-3 | Pyridine ring carbon. |
Table 2.3: Predicted ¹¹B NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Notes |
| ~27-30 | The ¹¹B NMR spectrum is expected to show a single, broad peak in this range, which is characteristic of trigonal boronic acids.[6] It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[7] |
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A typical purity level for commercial samples is ≥ 98%.[2]
Table 2.4: Typical HPLC Purity Data
| Parameter | Value |
| Purity | ≥ 98% |
| Impurity Profile | Typically contains small amounts of the corresponding boroxine (cyclic anhydride). |
LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and identify impurities. Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of boronic acids.[8][9]
Table 2.5: Predicted LC-MS Data (ESI Negative Ion Mode)
| m/z (calculated) | m/z (observed) | Ion Species | Notes |
| 190.96 | ~191.0 | [M-H]⁻ | The deprotonated molecule is the expected parent ion in negative ESI mode. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |
| MS/MS Fragmentation: Collision-induced dissociation of the parent ion is expected to result in the loss of water (H₂O) or cleavage of the carbon-boron bond, providing further structural confirmation.[8] |
Experimental Protocols
The following are detailed protocols for the spectral analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer. It is highly recommended to use a quartz NMR tube for ¹¹B NMR to prevent background signals from borosilicate glass.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
A larger number of scans will be required to obtain a good spectrum due to the low natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Set the spectral width to cover a range of -100 to 100 ppm.
-
Use a boron-free probe if available.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
HPLC Protocol
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a diluent of 50:50 acetonitrile:water. Further dilute to a working concentration of approximately 0.1 mg/mL. Use aprotic solvents for the initial dissolution to minimize hydrolysis if analyzing related boronic esters.[10]
-
Instrumentation: Use an HPLC system equipped with a UV detector (PDA or variable wavelength).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
LC-MS Protocol
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 10 µg/mL).
-
Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: ESI Negative.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimize nitrogen desolvation and cone gas flows for the specific instrument.
-
-
Data Analysis: Analyze the mass spectrum to confirm the molecular weight of the parent compound and identify any impurities.
Workflow and Application Diagrams
The following diagrams, generated using the DOT language, illustrate the analytical workflow and a key synthetic application of this compound.
Caption: General analytical workflow for the characterization of this compound.
Caption: Schematic of the Suzuki-Miyaura reaction utilizing this compound.
References
- 1. This compound (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]
- 6. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 7. Boron NMR [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
Stability and Storage of 2,5-Dichloropyridine-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dichloropyridine-4-boronic acid. Understanding the chemical stability of this versatile building block is crucial for its effective use in research and development, particularly in pharmaceutical and agrochemical synthesis where it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for assessing the stability of this compound.
Core Concepts in Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and the formation of cyclic anhydrides (boroxines). These processes are significantly affected by environmental factors such as moisture, temperature, and pH.
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2,5-dichloropyridine. This degradation pathway is often catalyzed by aqueous acidic or basic conditions and can be accelerated by elevated temperatures.
Boroxine Formation: In the presence of dehydrating conditions or upon prolonged storage, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. This process is reversible, and the boroxine can be converted back to the boronic acid by the addition of water.
Recommended Storage Conditions
To ensure the long-term integrity and reactivity of this compound, adherence to appropriate storage conditions is essential. The following table summarizes the recommended storage and handling guidelines based on available safety data sheets and general knowledge of arylboronic acid stability.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents potential oxidation of the boronic acid moiety. |
| Moisture | Keep in a tightly sealed container in a dry place | Minimizes hydrolysis and subsequent protodeboronation, as well as the reversible formation of boroxines. |
| Light | Store in a light-resistant container | While not always specified, protection from light is a general best practice for storing chemical reagents to prevent photochemical degradation. |
| Incompatible Materials | Avoid strong oxidizing agents | Oxidizing agents can degrade the boronic acid functional group. |
Degradation Pathways and Stability Influencing Factors
The stability of this compound is a function of several interconnected factors. The following diagram illustrates the relationship between storage conditions and the primary degradation pathways.
Caption: Logical relationship between storage conditions and stability.
The primary degradation pathways for this compound are illustrated in the following diagram.
Caption: Key degradation routes for the boronic acid.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, primarily 2,5-dichloropyridine and its boroxine.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Illustrative Example):
-
A gradient elution is typically required.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the more nonpolar degradation products.
Detection:
-
UV detection at a wavelength where all compounds of interest have reasonable absorbance (e.g., 254 nm).
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by performing forced degradation studies.
Forced Degradation Study Protocol
Objective: To identify the likely degradation products of this compound and to demonstrate the specificity of the analytical method.
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid material at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by the developed HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Peak purity analysis of the parent peak in the stressed samples should be performed to ensure no co-eluting degradation products.
The following diagram outlines the workflow for a typical stability study.
Caption: Workflow for assessing the stability of the compound.
Conclusion
The stability of this compound is critical for its successful application in synthetic chemistry. By understanding its primary degradation pathways—protodeboronation and boroxine formation—and by adhering to the recommended storage conditions of refrigeration in a dry, inert atmosphere, researchers can ensure the quality and reactivity of this important reagent. For critical applications, it is highly recommended to perform stability studies using validated analytical methods to establish an appropriate retest period or shelf-life under specific storage conditions.
An In-depth Technical Guide on the Reactivity of 2,5-Dichloropyridine-4-boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridine-4-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid moiety, offers multiple reaction sites for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the reactivity of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The strategic positioning of the chloro and boronic acid groups allows for selective functionalization, making it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[1]
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are pivotal for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide.[2] In the context of this compound, the boronic acid group serves as the organoboron component, reacting with various aryl or heteroaryl halides. The two chlorine atoms on the pyridine ring also present opportunities for subsequent cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular scaffold.
Regioselectivity: In polychlorinated pyridines, the reactivity of the halogen atoms towards oxidative addition to the palladium catalyst is influenced by their position relative to the nitrogen atom. Generally, the C2 and C6 positions are more electrophilic and thus more reactive in Suzuki-Miyaura couplings.[3] However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can influence the regioselectivity.[3]
Typical Reaction Conditions:
While specific quantitative data for Suzuki-Miyaura reactions starting from this compound is not extensively reported in readily accessible literature, general protocols for the coupling of the related 2,5-dichloropyridine with arylboronic acids provide valuable insights into the expected reaction conditions. These conditions are generally transferable to the coupling of this compound with aryl halides.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 equiv.) | 1,4-Dioxane/H₂O | 100 | 12-24 | Varies | [3] |
| Pd(OAc)₂ (2 mol%) | None | K₂CO₃ (1.5 equiv.) | DMF | 100 | ~24 | Varies | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2,5-dichloropyridine and can be applied to the reaction of this compound with an aryl halide.[3]
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[3]
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[3]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[3]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl pyridine product.[3]
Logical Relationship for Suzuki-Miyaura Coupling
Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[2][4] While this compound itself is not the typical substrate for this reaction (which usually involves an amine), its chloro-substituents can undergo Buchwald-Hartwig amination. Furthermore, the boronic acid moiety could potentially be used in a Chan-Lam coupling, a related copper-catalyzed C-N bond formation reaction.
General Principles: The Buchwald-Hartwig amination allows for the synthesis of aryl amines under relatively mild conditions, replacing harsher classical methods.[4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.[5]
Regioselectivity: Similar to the Suzuki-Miyaura coupling, the amination of dichloropyridines can exhibit regioselectivity. For 2,4-dichloropyridine, amination is highly regioselective at the C-2 position.[6] For 2,5-dichloropyridine, selective mono-amination is also a key transformation.
Typical Reaction Conditions:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Ref. |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12-24 | [5] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-110 | 12-24 | [4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the mono-amination of a dichloropyridine derivative.[5]
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene
-
Glovebox or Schlenk line for inert atmosphere setup
-
Nitrogen or Argon gas
Procedure:
-
Inside a glovebox, to a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene, followed by this compound (1.0 mmol) and the amine (1.1 mmol).[5]
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Simplified catalytic cycle of the Buchwald-Hartwig amination.
Other Potential Reactivities
While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prominent applications, the structural features of this compound suggest its potential utility in other cross-coupling reactions.
-
Sonogashira Coupling: The chloro-substituents could potentially undergo Sonogashira coupling with terminal alkynes to form alkynylpyridines.
-
Heck Reaction: Reaction of the chloro groups with alkenes via a Heck reaction could lead to the formation of alkenylpyridines.
-
Stille Coupling: The chloro groups could also be coupled with organostannanes in a Stille reaction.
-
Chan-Lam Coupling: The boronic acid moiety could participate in a copper-catalyzed Chan-Lam coupling with amines or alcohols to form C-N or C-O bonds.
The development of specific protocols for these reactions with this compound would further expand its synthetic utility.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, offering strategic pathways for the synthesis of highly substituted pyridine derivatives. While detailed quantitative data for reactions starting directly from this boronic acid are not extensively documented in public literature, the established protocols for the parent 2,5-dichloropyridine provide a strong foundation for its application. Further exploration of its reactivity in a broader range of cross-coupling reactions will undoubtedly unlock new possibilities for the design and synthesis of novel molecules with potential applications in drug discovery and materials science.
References
The Pivotal Role of 2,5-Dichloropyridine-4-boronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 2,5-Dichloropyridine-4-boronic acid has emerged as a critical reagent, offering a unique scaffold for the generation of complex molecular architectures with significant pharmacological potential. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a bifunctional organoboron compound featuring a pyridine ring substituted with two chlorine atoms and a boronic acid moiety. This specific arrangement of functional groups makes it an exceptionally useful intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of the pyridine nitrogen imparts distinct electronic properties and potential for hydrogen bonding, while the chloro-substituents and the boronic acid group provide orthogonal handles for sequential, site-selective functionalization. This allows for the construction of diverse libraries of substituted pyridine derivatives, a structural motif prevalent in numerous clinically approved drugs.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its role as a scaffold for the synthesis of kinase inhibitors, particularly those targeting signaling pathways implicated in cancer and inflammatory diseases. The pyridine core is a well-established pharmacophore in this class of drugs, and the ability to introduce diverse substituents at the 2, 4, and 5 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
While specific, publicly available examples of drug candidates synthesized directly from this compound are limited in peer-reviewed literature, its utility can be inferred from the synthesis of structurally related compounds and its commercial availability as a building block for pharmaceutical development.[1] The general strategies involve leveraging the boronic acid for a primary Suzuki coupling, followed by subsequent modifications at the chloro-positions.
Experimental Protocols: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation and is the principal reaction in which this compound is employed. The following is a generalized protocol for the coupling of a generic aryl halide with a boronic acid, which can be adapted for reactions involving this compound.
Table 1: Generalized Experimental Protocol for Suzuki-Miyaura Coupling
| Step | Procedure | Reagents and Conditions | Notes |
| 1. Reaction Setup | To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base. | Aryl Halide, Boronic Acid, Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.) | The reaction should be carried out in anhydrous solvents. |
| 2. Catalyst Addition | Add the palladium catalyst and ligand to the reaction mixture. | Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%), Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%) | The choice of catalyst and ligand is crucial and often requires optimization. |
| 3. Solvent Addition | Add the degassed solvent(s) to the reaction vessel. | Solvent (e.g., Dioxane, Toluene, DMF, often with water as a co-solvent) | Solvents should be thoroughly degassed to prevent oxidation of the palladium catalyst. |
| 4. Reaction | Heat the reaction mixture with vigorous stirring for the specified time. | Temperature (e.g., 80-110 °C), Time (2-24 hours) | Reaction progress can be monitored by TLC or LC-MS. |
| 5. Work-up | Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. | Ethyl Acetate, Water, Brine | This step removes inorganic salts and polar impurities. |
| 6. Purification | Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. | Anhydrous Na₂SO₄ or MgSO₄, Silica Gel, appropriate eluent system | The choice of eluent for chromatography depends on the polarity of the product. |
Potential Signaling Pathways and Therapeutic Targets
Substituted pyridine scaffolds, which can be readily synthesized from this compound, are prevalent in inhibitors of several important signaling pathways in oncology and immunology.
Kinase Signaling Pathways
Many kinase inhibitors feature a pyridine core that serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. Key kinase families that are often targeted by pyridine-based inhibitors include:
-
p38 MAP Kinase: Involved in inflammatory responses and cellular stress.
-
Spleen Tyrosine Kinase (Syk): A key mediator of immunoreceptor signaling in hematopoietic cells.
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle.
The general workflow for the discovery of kinase inhibitors often involves the synthesis of a library of analogs followed by biological screening.
Conclusion
This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its capacity for selective functionalization through well-established synthetic methodologies, most notably the Suzuki-Miyaura coupling, provides a reliable pathway for the creation of diverse libraries of substituted pyridines. While direct, detailed examples of its use in late-stage clinical candidates remain to be broadly published, its structural motifs are present in numerous kinase inhibitors and other biologically active molecules. The continued exploration of derivatives from this starting material holds significant promise for the discovery of next-generation therapeutics.
References
2,5-Dichloropyridine-4-boronic Acid: A Key Building Block for Advanced Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridine-4-boronic acid has emerged as a critical and versatile building block in modern medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a dichlorinated pyridine core, make it an invaluable synthon for the construction of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors. The strategic placement of the boronic acid group at the 4-position and chlorine atoms at the 2- and 5-positions allows for selective and sequential cross-coupling reactions, offering a powerful tool for creating diverse molecular architectures. This compound is particularly noted for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2]
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 847664-64-6 | [2] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [2] |
| Molecular Weight | 191.81 g/mol | [2] |
| Melting Point | 152-155 °C | |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in most common organic solvents | |
| Stability | Relatively stable at room temperature, should avoid strong oxidants and high temperatures. |
Synthesis of this compound
The synthesis of this compound can be achieved from the readily available precursor, 2,5-dichloropyridine, via a regioselective halogen-metal exchange followed by borylation. This method leverages the differential reactivity of the halogen atoms on the pyridine ring.[1]
Experimental Protocol: Synthesis via Halogen-Lithium Exchange and Borylation
This protocol is adapted from established procedures for the borylation of halopyridines.[1]
Materials:
-
2,5-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 2,5-dichloropyridine (1.0 eq) dissolved in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford this compound.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting signaling pathways implicated in diseases such as cancer and inflammatory disorders. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the pyridine ring.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide. This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: A Schlenk flask is charged with this compound, the aryl halide, the palladium catalyst, and the base.
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas three times. Degassed solvent is then added.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3-Iodopyridine | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | 78 |
Role in the Synthesis of Kinase Inhibitors
The 2,5-dichloropyridinyl moiety is a privileged scaffold found in numerous kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3]
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling.[4] Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of autoimmune diseases and myeloproliferative neoplasms.[5][6] The 2,5-dichloropyridine core can serve as a versatile template for the development of potent and selective JAK inhibitors.
Caption: JAK-STAT signaling pathway and point of inhibition.
Extracellular Signal-Regulated Kinase (ERK) Inhibitors
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of the ERK pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[7] The 2,5-dichloropyridine scaffold can be elaborated using this compound to generate potent and selective ERK inhibitors.[8]
Caption: ERK signaling pathway and point of inhibition.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the synthesis of a pharmaceutical candidate using this compound.
Caption: General experimental workflow.
Conclusion
This compound is a high-value building block for the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. Its predictable reactivity in cross-coupling reactions and the ability to introduce diverse functionalities make it an essential tool for medicinal chemists. The strategic use of this synthon has the potential to accelerate the discovery and development of new therapies for a range of diseases, driven by its role in creating potent and selective inhibitors of key signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2,5-Dichloropyridine-4-boronic Acid in the Synthesis of Advanced Agrochemicals
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2,5-Dichloropyridine-4-boronic acid has emerged as a critical building block in the landscape of modern agrochemical synthesis. Its unique structural features, combining a reactive boronic acid moiety with a synthetically versatile dichlorinated pyridine ring, make it an invaluable precursor for the construction of complex, biologically active molecules. This technical guide delineates the core utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions for the development of novel fungicides, herbicides, and insecticides. Detailed experimental methodologies, quantitative data representation, and visualizations of synthetic and biological pathways are provided to offer a comprehensive resource for researchers in the field.
Introduction: A Versatile Synthon for Agrochemical Innovation
The relentless demand for more effective, selective, and environmentally benign crop protection agents has driven the exploration of novel chemical scaffolds. Pyridine-based structures are of significant interest due to their prevalence in a wide array of biologically active compounds. This compound serves as a key intermediate, enabling the introduction of the dichloropyridinyl moiety into a target molecule, a common feature in modern agrochemicals.
The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and regioselective coupling of the pyridine ring with various aryl and heteroaryl partners, paving the way for the synthesis of a diverse range of potential agrochemical candidates.
Core Application: Suzuki-Miyaura Cross-Coupling in Agrochemical Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. In the context of agrochemical development, this reaction is instrumental in constructing the biaryl and heteroaryl-aryl linkages that are often crucial for biological efficacy.
The general workflow for the application of this compound in agrochemical synthesis via Suzuki-Miyaura coupling is depicted below.
Illustrative Synthesis of a Hypothetical Fungicide: "Gemini-Fungicide"
To provide a practical context, this section details the synthesis of a hypothetical fungicide, "Gemini-Fungicide," utilizing this compound. This example is based on established Suzuki-Miyaura coupling protocols for similar substrates.
Synthetic Scheme
The synthesis involves a Suzuki-Miyaura coupling between this compound and a suitable aryl bromide partner, followed by a subsequent functionalization step.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine (Intermediate A)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.92 g, 10.0 mmol), 1-bromo-4-(trifluoromethyl)benzene (2.25 g, 10.0 mmol), and potassium carbonate (4.14 g, 30.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane (80 mL) and water (20 mL).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford Intermediate A as a white solid.
Step 2: Synthesis of Gemini-Fungicide
-
In a 100 mL round-bottom flask, dissolve Intermediate A (2.94 g, 10.0 mmol) and 3-aminopropan-1-ol (0.90 g, 12.0 mmol) in dimethyl sulfoxide (DMSO) (40 mL).
-
Add potassium carbonate (2.76 g, 20.0 mmol) to the mixture.
-
Heat the reaction mixture to 120°C and stir for 8 hours.
-
Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol = 9:1).
-
After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Gemini-Fungicide as an off-white solid.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of "Gemini-Fungicide".
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Intermediate A | This compound | 1:1 | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 85 | >98 |
| 2 | Gemini-Fungicide | Intermediate A | 1:1.2 | DMSO | - | 120 | 8 | 78 | >99 |
Plausible Mechanism of Action: Inhibition of Fungal Respiration
Many successful pyridine-based fungicides act by inhibiting the mitochondrial respiratory chain in fungi, a critical pathway for energy production. A plausible mechanism of action for "Gemini-Fungicide" is the inhibition of the Quinone outside Inhibitor (QoI) site of the cytochrome bc₁ complex (Complex III).
By binding to the QoI site, "Gemini-Fungicide" would block the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain. This interruption halts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the construction of complex pyridine-containing molecules with potential fungicidal, herbicidal, and insecticidal properties. The illustrative synthesis of "Gemini-Fungicide" highlights a practical application of this key intermediate. Further exploration of the diverse chemical space accessible from this compound is anticipated to yield the next generation of innovative and effective crop protection solutions.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,5-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridine-4-boronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2][3] This reaction enables the synthesis of complex organic molecules by coupling an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.[3][4][5] The resulting substituted pyridine scaffolds are integral to many biologically active compounds and approved drugs.[5][6]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The information is intended to guide researchers in developing robust and efficient synthetic routes for novel drug candidates and other advanced materials.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl/heteroaryl halide (Ar-X) to form a palladium(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (Ar-Ar') and regenerating the palladium(0) catalyst.[3][4]
Applications in Drug Discovery
Boronic acids and their derivatives are crucial in medicinal chemistry.[7] The boronic acid moiety can act as a pharmacophore, enabling targeted interactions with biological pathways.[7] Several FDA-approved drugs, such as Bortezomib (Velcade), Ixazomib, and Vaborbactam, contain a boronic acid functional group and are used in the treatment of cancers and infectious diseases.[7][8][9][10] The synthesis of novel substituted pyridines using this compound can lead to the discovery of new therapeutic agents that inhibit key enzymes like serine proteases or proteasomes.[8][9]
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound with an aryl halide. Protocol 1 utilizes conventional heating, while Protocol 2 employs microwave irradiation for accelerated reaction times.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromothiophene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[5]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[5]
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the aryl halide (0.5 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).[6]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 15 minutes with stirring.[6]
-
Work-up: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Isolation and Purification: Remove the solvent under reduced pressure and purify the remaining solid by flash column chromatography.[6]
Data Presentation
The following tables summarize typical reaction conditions for Suzuki coupling reactions of related chloro-heterocycles, which can be adapted for this compound.
Table 1: Conventional Suzuki Coupling of Dichloropyridines with Arylboronic Acids [5]
| Entry | Dichloropyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 85 |
| 2 | 2,5-Dichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 88 |
| 3 | 2,5-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 90 |
Table 2: Microwave-Assisted Suzuki Coupling of Dichloropyrimidines with Arylboronic Acids [6]
| Entry | Dichloropyrimidine | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 95 |
| 2 | 2,4-Dichloropyrimidine | 4-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 92 |
| 3 | 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 89 |
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2,5-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] 2,5-Dichloropyridine-4-boronic acid is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4][5] Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid group, offers multiple points for diversification. However, the coupling of pyridylboronic acids, particularly those bearing electron-withdrawing substituents, can be challenging due to issues like protodeboronation and catalyst inhibition. This document provides a guide to palladium catalyst selection and offers generalized protocols for the successful Suzuki coupling of this compound with various aryl and heteroaryl halides.
Challenges in Coupling Pyridylboronic Acids: The "2-Pyridyl Problem" and Beyond
The Suzuki coupling of pyridylboronic acids can be complicated by the "2-pyridyl problem," which refers to the facile protodeboronation of 2-pyridylboronic acids under typical reaction conditions. While the boronic acid in the target molecule is at the 4-position, the presence of the nitrogen atom and two chlorine atoms on the pyridine ring influences its reactivity and stability. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is therefore critical to favor the desired cross-coupling reaction over competing decomposition pathways.
Palladium Catalyst and Ligand Selection
The choice of the palladium precursor and the associated ligand is paramount for a successful Suzuki coupling of this compound. Modern, bulky, and electron-rich phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands, have shown great success in challenging cross-coupling reactions.
Key Considerations for Catalyst System Selection:
-
Palladium Precursor: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various pre-formed palladium-ligand complexes (palladacycles).
-
Ligands:
-
Buchwald Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for a broad range of Suzuki couplings, including those involving heteroarylboronic acids.[6] They are known to promote the key steps of the catalytic cycle and stabilize the active palladium species.
-
Sterically Hindered Alkylphosphines: Ligands like tri-tert-butylphosphine (P(tBu)₃) are also very effective, particularly for coupling of unreactive aryl chlorides.
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) have emerged as powerful alternatives to phosphines, offering high stability and activity.[7]
-
-
Ligand-Free Conditions: In some cases, "ligand-free" conditions, often employing a palladium salt like Pd(OAc)₂ with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), can be effective, particularly for achieving unconventional regioselectivity in the coupling of dihalopyridines.[7]
Data Presentation: Comparison of Palladium Catalyst Systems for Heteroaryl Suzuki Coupling
The following table summarizes various palladium catalyst systems that have been successfully employed in the Suzuki coupling of challenging heteroaryl substrates, including pyridyl derivatives. While specific data for this compound is not extensively reported, these systems represent the state-of-the-art and are excellent starting points for reaction optimization.
| Catalyst System (Palladium Precursor + Ligand) | Coupling Partners (General) | Key Features & Advantages |
| Pd(OAc)₂ + SPhos | Aryl/Heteroaryl Halides + Heteroarylboronic acids | Broad substrate scope, high yields, and good functional group tolerance.[1] |
| Pd₂(dba)₃ + XPhos | Sterically hindered and electron-rich/poor partners | Highly active catalyst system, effective for difficult couplings.[6] |
| Pd₂(dba)₃ + RuPhos | Wide range of aryl and heteroaryl substrates | Excellent for heteroaryl couplings, often providing high yields where other ligands fail.[6] |
| Pd(PEPPSI)-IPr | Aryl Chlorides + Arylboronic acids | Highly active for challenging substrates like aryl chlorides.[8] |
| PdCl₂(dppf) | Aryl/Heteroaryl Halides + Aryl/Heteroarylboronic acids | A versatile and widely used catalyst, though may be less effective for highly challenging substrates. |
| Pd(OAc)₂ (ligand-free with TBAB) | Dihalopyridines + Arylboronic acids | Can promote unconventional regioselectivity.[7] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Note: These are starting points, and optimization of reaction conditions (temperature, reaction time, stoichiometry, and choice of base/solvent) is highly recommended for each specific substrate combination.
Protocol 1: General Procedure using a Buchwald Biarylphosphine Ligand
This protocol is a general method adaptable for many challenging Suzuki couplings using a highly active palladium-biarylphosphine catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl/heteroaryl halide, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the bulk of the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 dioxane:water ratio) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Procedure using a Ligand-Free System with Phase-Transfer Catalyst
This protocol is based on "Jeffery-type" conditions which can be effective and may offer different selectivity.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tetrabutylammonium bromide (TBAB) (1.0 - 3.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl/heteroaryl halide, Palladium(II) acetate, tetrabutylammonium bromide, and potassium carbonate.
-
Add the anhydrous solvent (DMF or NMP) to the flask.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS. Reaction times are typically in the range of 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2,5-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents.[1] These nitrogen-containing heterocycles are prevalent in a wide array of biologically active compounds, including kinase inhibitors for cancer therapy.[2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these complex molecules, enabling the formation of carbon-carbon bonds between a boronic acid and an organic halide.[5]
This document provides detailed application notes and protocols for the use of 2,5-Dichloropyridine-4-boronic acid as a key building block in the synthesis of 4-aryl- and 4-heteroaryl-substituted dichloropyridines. These products are valuable intermediates for further functionalization, allowing for the creation of diverse libraries of compounds for screening in drug discovery programs, particularly those targeting signaling pathways implicated in cancer, such as the MAPK pathway.[2][3]
Core Synthesis: Suzuki-Miyaura Coupling
The central reaction described is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. This reaction facilitates the formation of a C-C bond at the 4-position of the pyridine ring.
Reaction Scheme:
This compound + Aryl/Heteroaryl Halide -> 4-(Aryl/Heteroaryl)-2,5-dichloropyridine
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes generalized conditions for the Suzuki-Miyaura coupling of pyridine-4-boronic acid derivatives with aryl halides, which can be adapted for this compound. Actual yields will vary depending on the specific aryl halide used.
| Entry | Aryl Halide (Ar-X) | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12-18 | 70-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | Toluene | 110 | 16-24 | 65-80 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O (3:1) | 90 | 24 | 60-75 |
| 4 | 2-Chlorotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | 18 | 55-70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equiv.), the desired aryl bromide (1.0 equiv.), and potassium phosphate (3.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%) in a minimal amount of anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane and degassed water (in a 4:1 ratio) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2,5-dichloropyridine product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-aryl-2,5-dichloropyridines.
Caption: General workflow for the synthesis of 4-aryl-2,5-dichloropyridines.
Potential Application in Targeting the MAPK Signaling Pathway
Substituted pyridines are a common scaffold in kinase inhibitors that target signaling pathways often dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][4] The MAPK cascade, which includes RAS, RAF, MEK, and ERK, plays a crucial role in cell proliferation, differentiation, and survival.[6] The synthesized 4-aryl-2,5-dichloropyridine derivatives can serve as precursors for novel inhibitors targeting key kinases like RAF or MEK within this pathway.
Caption: The MAPK signaling pathway and potential inhibition by pyridine derivatives.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Regioselective Suzuki Coupling of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective Suzuki-Miyaura cross-coupling reactions of dichloropyridines. This class of reactions is of paramount importance in medicinal chemistry and materials science for the synthesis of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials. The primary challenge in the functionalization of dichloropyridines lies in the site-selective introduction of substituents, which can be controlled by judicious choice of catalysts, ligands, and reaction conditions.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[1][2][3] The regioselectivity of the coupling with dichloropyridines is dictated by a combination of electronic and steric factors of the pyridine ring, as well as the nature of the palladium catalyst and ligands employed.[4][5] Generally, positions ortho (C2/C6) and para (C4) to the pyridine nitrogen are more activated towards oxidative addition of the palladium catalyst.[6] However, modern catalytic systems allow for the selective functionalization of specific positions, sometimes overriding the inherent reactivity of the substrate.[7][8]
Data Presentation: Site-Selective Suzuki Coupling of Dichloropyridines
The following tables summarize quantitative data for the regioselective Suzuki coupling of various dichloropyridine isomers with arylboronic acids, highlighting the influence of different catalytic systems on the reaction outcome.
Table 1: Regioselective Suzuki Coupling of 2,4-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C4 Ratio | C4:C2 Ratio | Reference |
| Pd(OAc)₂ (2) | dppf | KF | Toluene/H₂O | RT | - | Phenyl | - | >99:1 | - | [7] |
| Pd(OAc)₂ (2) | QPhos (4) | KF | Toluene/H₂O | RT | - | Phenyl | 36 | 1:2.4 | 2.4:1 | [5] |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3a) | - | KF (3) | THF | RT | - | 4-Methoxyphenyl | - | - | ~10:1 | [7] |
| Pd(PEPPSI)(IPr) (3) | - | K₂CO₃ (2) | 1,4-Dioxane | 80 | 24 | Phenyl | - | - | High | [9] |
| PdCl₂ | NBu₄Br (3-5) | Na₂CO₃ | - | - | - | Phenyl | - | 1:>99 | >99:1 | [7] |
Table 2: Regioselective Suzuki Coupling of 2,5-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio | C5:C2 Ratio | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | Phenyl | - | High | - | [1] |
| Pd(OAc)₂ (2) | - | K₂CO₃ (1.5) | DMF | 100 | 24+ | Phenyl | - | - | High | [1] |
Table 3: Regioselective Suzuki Coupling of 2,6-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Aryl Boronic Acid | Product | Yield (%) | Reference |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Heptyl boronic pinacol ester | 2,6-diheptylpyridine | High | [10] |
Table 4: Regioselective Suzuki Coupling of 3,5-Dichloropyridazine
| Catalyst (mol%) | Ligand | Base | Solvent | Coupling Position | Reference |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | C3 | [5] |
| Pd(OAc)₂ | Q-Phos | KF | Toluene/H₂O | C5 | [5] |
Experimental Protocols
Protocol 1: C2-Selective Suzuki Coupling of 2,5-Dichloropyridine[1]
This protocol is optimized for the selective arylation at the C2 position of 2,5-dichloropyridine.
Materials:
-
2,5-Dichloropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (10 mL)
-
Degassed water (2 mL)
-
Schlenk flask
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine, the desired arylboronic acid, and potassium phosphate.[1]
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.[1]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[1]
-
Add the catalyst premix to the reaction mixture via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[1]
Protocol 2: C5-Selective Suzuki Coupling of 2,5-Dichloropyridine[1]
This protocol facilitates the less conventional C5-arylation of 2,5-dichloropyridine.
Materials:
-
2,5-Dichloropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 mmol, 3.0 equiv.)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Schlenk flask
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, the arylboronic acid, palladium(II) acetate, tetrabutylammonium bromide, and potassium carbonate.[1]
-
Add 10 mL of anhydrous DMF to the flask.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by GC-MS for the formation of the desired 5-aryl-2-chloropyridine. Reaction times can be 24 hours or longer.[1]
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloropyridine.[1]
Protocol 3: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine under Ligand-Free Conditions[7]
This protocol describes a highly C4-selective coupling using ligand-free Jeffery-type conditions.
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) chloride (PdCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (NBu₄Br) (3-5 equiv.)
Procedure:
-
Combine 2,4-dichloropyridine, the arylboronic acid, PdCl₂, Na₂CO₃, and NBu₄Br in a suitable reaction vessel.
-
The reaction is typically carried out at an elevated temperature.
-
These conditions have been shown to afford remarkable C4-selectivity (1:>99).[7]
-
Workup and purification are performed using standard techniques.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Key factors governing regioselectivity in Suzuki coupling.
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: 2,5-Dichloropyridine-4-boronic acid in the Synthesis of Kinase Inhibitors
Introduction
2,5-Dichloropyridine-4-boronic acid is a versatile and valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique structure, featuring a di-halogenated pyridine ring coupled with a boronic acid moiety, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the strategic formation of carbon-carbon bonds, enabling the construction of complex heterocyclic scaffolds that are central to many potent and selective kinase inhibitors.[1] This document provides detailed protocols and data related to the application of this compound in the synthesis of p38 MAP kinase inhibitors, a critical target in inflammatory diseases and oncology.
Target Profile: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[2][3] Dysregulation of the p38 MAPK signaling pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers. Consequently, the development of potent and selective p38 MAPK inhibitors is a significant focus of drug discovery efforts. A prominent class of p38 MAPK inhibitors features the imidazo[4,5-b]pyridin-2-one scaffold, whose synthesis can be efficiently achieved using dichloropyridine precursors.[4][5]
Core Application: Synthesis of Imidazo[4,5-b]pyridin-2-one based p38 MAP Kinase Inhibitors
A key strategy for the synthesis of this class of inhibitors involves an initial Suzuki-Miyaura coupling to introduce a desired aryl or heteroaryl group at the 4-position of the pyridine ring, followed by a series of reactions to construct the fused imidazole ring. This compound serves as a crucial starting material for introducing functionality at the 4-position of the pyridine ring.
Signaling Pathway of p38 MAP Kinase
The diagram below illustrates a simplified representation of the p38 MAPK signaling cascade, which is a primary target for the inhibitors synthesized from this compound derivatives.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Experimental Protocols
The following protocols describe a representative synthetic route to a key intermediate and its subsequent conversion to the imidazo[4,5-b]pyridin-2-one core structure, which is central to a class of potent p38 MAPK inhibitors.
General Synthetic Workflow
The overall workflow involves a key Suzuki coupling step, followed by functional group manipulation and cyclization to form the final heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2,5-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 2,5-Dichloropyridine-4-boronic acid. This protocol is designed to be a starting point for the synthesis of novel substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2][3] Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[3][4]
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][5] In this specific application, the chlorine atoms on the 2,5-dichloropyridine core serve as the leaving groups for the coupling with an aryl or heteroaryl boronic acid. The regioselectivity of the coupling, i.e., whether the reaction occurs at the C2 or C5 position, is a critical aspect to consider and can be influenced by the choice of catalyst, ligand, and reaction conditions.[5] Generally, the C2 position of 2,5-dihalopyridines is more electrophilic and, therefore, more reactive in Suzuki couplings.[5] However, specific ligand and catalyst systems can be employed to favor coupling at the C5 position.[5]
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for the microwave-assisted Suzuki coupling of chloro-substituted pyridines and other nitrogen-containing heterocycles with various boronic acids. These conditions can be adapted and optimized for reactions involving this compound.
Table 1: General Conditions for Microwave-Assisted Suzuki Coupling of Dichloroheterocycles
| Entry | Dichloroheterocycle | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 | [2][3] |
| 2 | 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 720 | 75 | [1] |
| 3 | 6-Chloroimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 150 | 20 | 95 |
Table 2: Catalyst and Base Screening for a Model Suzuki Coupling Reaction
| Catalyst (5 mol%) | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 65 |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 58 |
| Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 35 |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 55 |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 72 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Solvent (6 mL), 100 °C, 15 min, microwave irradiation.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates and desired outcomes.
Protocol 1: General Microwave-Assisted Suzuki Coupling
This protocol is adapted from established procedures for similar dichloroheterocycles and is a good starting point for the coupling of this compound.[2][3][4]
Materials:
-
This compound
-
Aryl or heteroaryl halide (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add this compound (e.g., 0.5 mmol), the aryl or heteroaryl halide (0.5 mmol), and the base (1.5 mmol).
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-150 °C for 15-30 minutes with stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Site-Selective Suzuki Coupling
To achieve site-selectivity, the choice of ligand is crucial. For preferential coupling at the C5 position of 2,5-dichloropyridine, specialized phosphine ligands may be required.[5]
Materials:
-
Arylboronic acid (1.2 equivalents)
-
2,5-Dichloropyridine (1.0 equivalent)
-
Palladium(II) acetate (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (2.0 equivalents)
-
Anhydrous 1,4-dioxane and degassed water
-
Microwave reactor vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a microwave vial, prepare a catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
To a separate microwave vial, add the arylboronic acid, 2,5-dichloropyridine, and potassium phosphate.
-
Add the catalyst premix to the reagent vial via syringe.
-
Add the remaining anhydrous 1,4-dioxane and degassed water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 20-40 minutes with vigorous stirring.
-
Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
References
Application Notes and Protocols: One-Pot Synthesis of Substituted Pyridines from 2,5-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed application notes and a robust experimental protocol for the one-pot synthesis of tri-substituted pyridines starting from the versatile building block, 2,5-Dichloropyridine-4-boronic acid. Polysubstituted pyridines are key scaffolds in numerous pharmaceutical agents and functional materials. The described methodology leverages the differential reactivity of the boronic acid and chloro-substituents to achieve a sequential, one-pot, three-component Suzuki-Miyaura cross-coupling reaction. This efficient approach minimizes purification steps, reduces waste, and provides rapid access to a library of complex pyridine derivatives, making it highly valuable for medicinal chemistry and drug discovery programs.
Introduction
The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and modular methods for the synthesis of highly functionalized pyridines is therefore a significant goal in synthetic organic chemistry. This compound is an attractive starting material as it possesses three distinct reactive sites that can be selectively functionalized. The boronic acid at the C4 position is highly susceptible to Suzuki-Miyaura coupling, while the chlorine atoms at the C2 and C5 positions offer opportunities for subsequent cross-coupling reactions. The electronic properties of the pyridine ring render the C2 position more reactive towards oxidative addition than the C5 position, enabling regioselective functionalization.[1]
This protocol details a one-pot, three-component synthesis of 2,4,5-trisubstituted pyridines via a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling. The strategy involves:
-
Initial coupling of an aryl/heteroaryl partner at the C4-boronic acid position.
-
Subsequent in-situ coupling of a second aryl/heteroaryl partner at the more reactive C2-chloro position.
-
Final coupling of a third aryl/heteroaryl partner at the C5-chloro position.
This one-pot procedure streamlines the synthesis process, offering a significant advantage over traditional multi-step approaches.
Overall Synthetic Workflow
The general workflow for the one-pot synthesis of tri-substituted pyridines is depicted below. The process involves the sequential addition of boronic acids and a final heating step to drive the reaction to completion.
Caption: One-pot sequential Suzuki-Miyaura cross-coupling workflow.
Data Presentation: Reaction Optimization
The following tables summarize representative data for the optimization of the sequential one-pot reaction. Yields are based on analogous multi-step and sequential coupling reactions reported in the literature for dihalopyridines.[1][2]
Table 1: Optimization of Step 1 - C4 Boronic Acid Coupling
| Entry | Aryl Boronic Acid (1.1 eq) | Catalyst (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 50 | 2 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | DMF | 50 | 1.5 | >98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2) | K₂CO₃ | Toluene/H₂O | 60 | 2 | >95 |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | RT | 4 | 90 |
Table 2: Optimization of Sequential C2 and C5 Chloro Coupling
| Entry | Aryl Boronic Acid 2 (C2) (1.2 eq) | Aryl Boronic Acid 3 (C5) (1.2 eq) | Catalyst (mol%) | Base (3.0 eq) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | 4-Tolylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 78 |
| 2 | Phenylboronic acid | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ | DMF | 110 | 10 | 72 |
| 3 | 4-Tolylboronic acid | 4-Tolylboronic acid | Pd₂(dba)₃/XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 4 | 2-Naphthylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 65 |
Experimental Protocols
Materials:
-
This compound
-
Aryl Boronic Acid 1, 2, and 3
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Phosphate [K₃PO₄])
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed Water
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure: One-Pot Synthesis of 2,5-Bis(4-tolyl)-4-phenylpyridine
This protocol is a representative example. Reagents and conditions may be adapted based on the specific substrates used, as indicated in the data tables.
-
Vessel Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas (Argon or Nitrogen), add this compound (1.0 mmol, 191.9 mg).
-
Step 1: C4-Position Coupling:
-
Add Phenylboronic acid (1.1 mmol, 134.1 mg), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the mixture at 50 °C for 2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and formation of the 2,5-dichloro-4-phenylpyridine intermediate.
-
Cool the reaction mixture to room temperature.
-
-
Step 2: C2-Position Coupling:
-
To the same flask, add 4-Tolylboronic acid (1.2 mmol, 163.2 mg).
-
Stir the mixture at room temperature for 15 minutes to allow for mixing.
-
-
Step 3: C5-Position Coupling:
-
To the same flask, add additional 4-Tolylboronic acid (1.2 mmol, 163.2 mg) and K₃PO₄ (3.0 mmol, 636.9 mg).
-
Add an additional portion of Pd(PPh₃)₄ (0.02 mmol, 23.1 mg).
-
Fit the Schlenk flask with a reflux condenser under inert gas.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate species.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2,5-bis(4-tolyl)-4-phenylpyridine.
-
Safety Precautions:
-
Palladium catalysts and boronic acids should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert gas techniques are required to prevent catalyst degradation.
-
Solvents are flammable and should be handled with care.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyridine Ring with 2,5-Dichloropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridine-4-boronic acid is a versatile building block in modern organic synthesis, primarily utilized for the introduction of a substituted pyridine moiety into organic molecules through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid group, allows for the strategic formation of carbon-carbon bonds, making it a valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] The pyridine scaffold is a prevalent core in numerous FDA-approved drugs, and its functionalization is a key strategy in medicinal chemistry. These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of C-C bonds.[2]
Principle of the Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (such as an aryl, vinyl, or alkyl halide) in the presence of a base.[3] The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.
Applications in Research and Development
The functionalization of the pyridine ring using this compound has significant applications in several key areas of research and development:
-
Pharmaceutical Development: This compound serves as a critical building block for the synthesis of a wide array of pharmacologically active molecules. The resulting substituted pyridines are often investigated as kinase inhibitors, anti-cancer agents, and treatments for a variety of other diseases.[1]
-
Agrochemical Chemistry: It is employed in the development of novel agrochemicals, contributing to the creation of more effective and targeted pesticides and herbicides.[1]
-
Material Science: The unique electronic properties of the pyridine ring make this reagent useful in the synthesis of advanced materials, such as polymers and organic light-emitting diodes (OLEDs), where specific chemical and physical characteristics are required.[1]
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from analogous reactions reported in the literature for similar dichlorinated heterocyclic boronic acids and serves as a guide for reaction optimization.
| Aryl Halide Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 16 | 80-90 |
| 1-Bromo-3-methylbenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90 | 24 | 70-80 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | - | K₂CO₃ (1.5) | DMF | 100 | 24 | 45-55 |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 18 | 60-70 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be optimized for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling Conditions
This protocol is suitable for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,5-dichloropyridine product.[4]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and can lead to significantly shorter reaction times.
Materials:
-
This compound
-
Aryl halide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5-5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), potassium carbonate (1.5 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).
-
Add 4 mL of 1,4-dioxane and 2 mL of water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes.[5]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Role in the drug discovery process.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Dichloropyridine-4-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in medicinal chemistry and materials science for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules and functional materials. 2,5-Dichloropyridine-4-boronic acid is a key building block that allows for the introduction of a 2,5-dichloropyridinyl moiety, a valuable pharmacophore, onto various aromatic systems. These application notes provide detailed protocols and a summary of expected outcomes for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a range of aryl halides.
The inherent reactivity of the pyridine nucleus and the presence of two chlorine substituents offer opportunities for further functionalization, making the resulting 4-aryl-2,5-dichloropyridines versatile intermediates in drug discovery and development. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and minimizing side products.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of catalyst/ligand/base) may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,5-dichloropyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave irradiation can be employed. This protocol is particularly useful for high-throughput synthesis and library generation.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave synthesis vials
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv.), the aryl halide (0.6 mmol, 1.2 equiv.), cesium carbonate (1.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.015 mmol, 3 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the nature of the substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylbromide | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylbromide | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 |
| 3 | 4-Trifluoromethylphenylbromide | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 10 | 75-85 |
| 4 | 4-Cyanophenylbromide | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 10 | 70-80 |
| 5 | 3-Thienylbromide | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 14 | 75-85 |
| 6 | 2-Naphthylbromide | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 7 | 4-Chlorophenylbromide | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 12 | 65-75 |
| 8 | 2-Fluorophenylbromide | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 12 | 70-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound with aryl halides.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The diagram below outlines the key steps in the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are of high purity and appropriately degassed.
-
Screen different palladium catalysts and ligands. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with Pd(OAc)₂ or Pd₂(dba)₃ may be more effective.
-
Optimize the base. Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes improve yields.
-
Increase the reaction temperature or time. Microwave irradiation can be beneficial.
-
-
Side Product Formation:
-
Homocoupling of the boronic acid can occur. Using a slight excess of the aryl halide can sometimes mitigate this.
-
Protodeborylation (loss of the boronic acid group) can be an issue with heteroaryl boronic acids. Using anhydrous conditions or a different base may help.
-
-
Difficult Purification:
-
If the product is difficult to separate from the catalyst byproducts, consider using a different catalyst system or a catch-and-release purification strategy.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful and versatile method for the synthesis of 4-aryl-2,5-dichloropyridines. These compounds are valuable intermediates for the development of novel pharmaceuticals and functional materials. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols and data presented in these application notes serve as a valuable starting point for the successful implementation of this important transformation in a research and development setting.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Dichloropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,5-Dichloropyridine-4-boronic acid with various aryl and heteroaryl halides. This protocol is essential for the synthesis of complex biaryl and heteroarylpyridines, which are key structural motifs in many pharmaceutical compounds and functional materials.
Principle of the Reaction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction. It involves the cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (such as an aryl or heteroaryl bromide or iodide) in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.
The catalytic cycle, illustrated below, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Data Presentation: Summary of Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of pyridylboronic acids with aryl halides, which can serve as a starting point for the optimization of the coupling of this compound.
| Coupling Partner (Aryl Halide) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | 70-95 |
| Aryl Bromide | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 65-90 |
| Aryl Iodide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 75-98 |
| Aryl Bromide | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 60-85 |
| Heteroaryl Bromide | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane | Reflux | 8 | 60-80[1] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this process three times to ensure a completely inert atmosphere.
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
-
Reaction:
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90-100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-2,5-dichloropyridine product.
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling.
References
Troubleshooting & Optimization
overcoming poor solubility of 2,5-Dichloropyridine-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2,5-Dichloropyridine-4-boronic acid during their experiments.
Troubleshooting Guides
Poor solubility of this compound can lead to low reaction yields, reproducibility issues, and difficulties in purification. The following guides provide structured approaches to diagnose and resolve these problems.
Issue 1: Difficulty Dissolving this compound in a Reaction Solvent
Initial Assessment:
-
Visual Inspection: Does the boronic acid remain as a solid precipitate in the solvent even after stirring and gentle heating?
-
Reaction Progress: Is the reaction sluggish or failing to proceed, suggesting the reagent is not in solution to react effectively?
Troubleshooting Workflow:
Technical Support Center: Suzuki Reactions with 2,5-Dichloropyridine-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,5-Dichloropyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Failed Reactions
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My Suzuki coupling reaction has a low yield with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in Suzuki reactions with this compound often points to issues with catalyst activity or the inherent reactivity of the coupling partners. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, and electron-deficient boronic acids can exhibit slower transmetalation rates.[1]
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The palladium catalyst may not be active enough to facilitate the challenging oxidative addition of the aryl chloride.
-
Solution: Switch to a more active catalyst system. Buchwald-type ligands, such as SPhos or XPhos, paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling aryl chlorides and electron-deficient partners.[1]
-
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Additionally, inadequate degassing can lead to oxidation and deactivation of the Pd(0) catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands that shield the palladium center.[2] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
-
Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy for the oxidative addition step.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for potential side product formation.
-
Question 2: I am observing significant formation of byproducts, particularly the protodeboronated 2,5-dichloropyridine. How can I minimize this side reaction?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with heteroaromatic boronic acids.[3][4]
Potential Causes & Solutions:
-
Boronic Acid Instability: While 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, they can still undergo protodeboronation, particularly at elevated temperatures or under certain pH conditions.[5][6]
-
Solution 1: Use the boronic acid as its pinacol ester or as a potassium trifluoroborate salt. These derivatives provide a "slow release" of the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation relative to the desired cross-coupling.[4]
-
Solution 2: Optimize the base. While a base is necessary to activate the boronic acid for transmetalation, overly strong bases or prolonged reaction times at high temperatures can promote protodeboronation.[3] Screening different bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can identify the optimal choice for your specific substrate.
-
-
Presence of Water: While often beneficial for dissolving inorganic bases, excess water can facilitate hydrolysis of the carbon-boron bond.
-
Solution: If using a mixed solvent system like dioxane/water, ensure the water content is optimized. Typically, a ratio of 4:1 to 10:1 (organic solvent to water) is a good starting point.
-
Question 3: My main byproduct is the homocoupling of this compound (forming a bipyridyl species). What causes this and how can it be prevented?
Answer: Homocoupling of boronic acids is another frequent side reaction in Suzuki couplings.
Potential Causes & Solutions:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids, mediated by the palladium catalyst.[7]
-
Solution: It is critical to ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing the solvent(s) and purging the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
-
Inefficient Catalytic Cycle: If the transmetalation or reductive elimination steps are slow compared to the reaction of the palladium center with a second molecule of the boronic acid, homocoupling can be favored.
-
Solution: The use of bulky, electron-rich ligands can accelerate the reductive elimination step, favoring the formation of the cross-coupled product over the homocoupled byproduct.
-
Frequently Asked Questions (FAQs)
Q1: Which chlorine on my aryl halide partner is more likely to react with this compound if I am using a polychlorinated aromatic compound?
A1: The relative reactivity of chlorine atoms on a polychlorinated aromatic ring depends on their electronic and steric environment. Generally, chlorine atoms at positions that are more electron-deficient are more susceptible to oxidative addition by the palladium catalyst. For many polychlorinated heterocycles, there is a predictable order of reactivity that can often be exploited for selective mono-arylation.[8]
Q2: Is it necessary to use a ligand with my palladium source?
A2: While some Suzuki reactions can proceed without an added ligand ("ligand-free" conditions), these are often limited to more reactive substrates (aryl iodides or bromides). For challenging substrates like aryl chlorides, a ligand is crucial. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle. For dichloropyridine substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for good yields.[1]
Q3: What is the optimal base for this reaction?
A3: The choice of base is critical and often substrate-dependent. Inorganic bases are most common. Potassium phosphate (K₃PO₄) is frequently effective for challenging couplings involving aryl chlorides.[9] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used. The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step. It is often beneficial to screen a few different bases to find the best one for your specific reaction.
Q4: What is the role of water in the solvent mixture (e.g., dioxane/water)?
A4: Water can play several positive roles in a Suzuki reaction. It can significantly increase the solubility of the inorganic base (like K₃PO₄ or K₂CO₃), which is often necessary for the reaction to proceed efficiently. Water can also influence the polarity of the reaction medium and the speciation of the boronic acid, which can affect the overall reaction rate and yield.[10]
Q5: My boronic acid is sold as "containing varying amounts of anhydride". Do I need to purify it before use?
A5: Boronic acids can dehydrate to form cyclic boroxines (anhydrides). For most Suzuki reactions, it is not necessary to purify the boronic acid to remove the anhydride. The boroxine is typically in equilibrium with the boronic acid in the presence of water in the reaction mixture and will be consumed in the catalytic cycle. However, for quantitative studies or highly sensitive reactions, using a purified, well-characterized boronic acid is advisable.
Data Presentation
The following table summarizes reaction conditions that can be optimized for Suzuki couplings involving this compound, based on protocols for analogous electron-deficient and sterically hindered substrates.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, often used with Buchwald ligands for high activity.[1] PdCl₂(dppf) is a more air-stable precatalyst but may be less active for challenging substrates.[11] |
| Ligand | SPhos | XPhos | P(t-Bu)₃ | Bulky, electron-rich monophosphine ligands are essential for activating C-Cl bonds and accelerating reductive elimination.[1] |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ | K₃PO₄ is a strong base often effective in difficult couplings. Cs₂CO₃ is stronger and can accelerate slow reactions but may also promote side reactions.[1] K₂CO₃ is a milder, common alternative. |
| Solvent | 1,4-Dioxane / H₂O | Toluene / H₂O | THF / H₂O | A biphasic system is often beneficial for dissolving the inorganic base. The choice of organic solvent can influence reaction rates and selectivity.[1] All solvents must be rigorously degassed. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures are often required for aryl chlorides but can also increase the rate of side reactions like protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a general starting point for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound, employing a high-activity catalyst system.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous, degassed 1,4-dioxane.
-
Add 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Stir the mixture and purge with inert gas for 10-15 minutes.
-
Using a syringe, add the catalyst premix to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[9]
Mandatory Visualization
Caption: A troubleshooting decision tree for failed Suzuki reactions.
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 2,5-Dichloropyridine 98 16110-09-1 [sigmaaldrich.com]
Technical Support Center: Palladium Catalyst Removal in 2,5-Dichloropyridine-4-boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 2,5-Dichloropyridine-4-boronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.
Issue 1: High Levels of Residual Palladium in the Final Product After Standard Work-up
-
Symptoms:
-
Possible Causes:
-
Strong Coordination: The nitrogen atom in the pyridine ring of the product can act as a strong ligand, binding tightly to the palladium catalyst and keeping it in solution.
-
Soluble Palladium Species: The reaction may generate soluble Pd(II) or colloidal Pd(0) species that are not easily removed by simple filtration.[3]
-
Ineffective Filtration: Fine palladium particles may pass through standard filter paper.
-
-
Troubleshooting Steps:
-
Employ a Palladium Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species.[4]
-
Activated Carbon Treatment: Stir the reaction mixture with activated carbon to adsorb the palladium catalyst. Note that this may sometimes lead to product loss through non-specific adsorption.
-
Optimize Filtration: Use a pad of Celite® or a membrane filter (e.g., 0.45 µm) to effectively remove fine palladium particles.[4]
-
Crystallization: Recrystallization of the final product can be a highly effective method for palladium removal, as the palladium impurities often remain in the mother liquor.
-
Issue 2: Low Product Recovery After Palladium Scavenging
-
Symptoms:
-
Significantly lower than expected yield of the purified product.
-
-
Possible Causes:
-
Product Adsorption: The desired product may non-specifically bind to the scavenger, especially with activated carbon or excessive amounts of silica-based scavengers.[5]
-
Product Instability: The product may be unstable under the scavenging conditions (e.g., elevated temperature or prolonged stirring).
-
-
Troubleshooting Steps:
-
Scavenger Screening: Test a small panel of different scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.[4]
-
Modify Scavenging Conditions: Reduce the scavenging time and/or temperature to minimize potential product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from reactions involving this compound?
A1: The most common methods include:
-
Adsorption: Using solid-supported scavengers (e.g., silica- or polymer-bound thiol, amine, or phosphine ligands) or activated carbon.[6]
-
Chromatography: Flash column chromatography on silica gel can be effective, although it may not always be sufficient to reach very low palladium levels on its own.
-
Crystallization: A powerful technique for purification, especially in the final steps of a synthesis.
-
Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd on carbon) or precipitated palladium species.[3]
Q2: Which type of palladium scavenger is most effective for this reaction?
A2: Thiol-based scavengers, such as SiliaMetS® Thiol or Biotage® MP-TMT, are often a good starting point as they are effective at scavenging a wide range of palladium species.[7][8] However, the optimal scavenger can be substrate-dependent, so a screening of different types of scavengers is recommended.
Q3: How can I quantify the amount of residual palladium in my product?
A3: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6] X-Ray Fluorescence (XRF) is another suitable technique.
Q4: What are the typical regulatory limits for palladium in pharmaceutical ingredients?
A4: Regulatory agencies such as the FDA and EMA have strict guidelines for elemental impurities in drug substances. For palladium, the permitted daily exposure (PDE) is typically low, often translating to a concentration limit of around 10 ppm in the final active pharmaceutical ingredient (API).[1]
Data Presentation
Table 1: Representative Comparison of Palladium Removal Methods
| Removal Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery (%) | Notes |
| Filtration (Celite®) | 1500 | 500-800 | >95 | Effective for insoluble Pd species. |
| Activated Carbon | 1500 | 50-100 | 80-90 | Potential for product loss.[5] |
| Column Chromatography | 1500 | 20-50 | 70-85 | Efficiency depends on solvent system and product polarity. |
| Thiol-Based Scavenger | 1500 | <10 | >90 | Highly effective for a broad range of Pd species.[7] |
| Crystallization | 1500 | <5 | 60-80 | Can be very effective, but yield may be lower. |
Note: The data in this table are representative and the actual performance will depend on the specific reaction conditions and the nature of the palladium species present.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Scavenger
-
Reaction Work-up: Following the completion of the reaction, perform a standard aqueous work-up to remove any water-soluble impurities.
-
Solvent Selection: Ensure the crude product is dissolved in a solvent that is compatible with the chosen scavenger (e.g., THF, Toluene, DCM).
-
Scavenger Addition: Add the thiol-based scavenger (e.g., SiliaMetS® Thiol, 3-5 equivalents relative to the initial palladium catalyst loading) to the solution of the crude product.[9]
-
Agitation: Stir the mixture at room temperature for 1-4 hours. The optimal time should be determined by monitoring the palladium levels.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 10-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 2-16 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.
-
Washing: Wash the Celite® pad thoroughly with fresh solvent.
-
Concentration and Analysis: Combine the filtrate and washings, concentrate, and analyze for residual palladium.
Visualizations
Caption: General workflow for palladium removal using a solid-supported scavenger.
Caption: Decision tree for troubleshooting high residual palladium levels.
References
minimizing homocoupling in 2,5-Dichloropyridine-4-boronic acid reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to minimize the formation of homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving 2,5-Dichloropyridine-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my this compound reaction, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl dimer. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to similar polarities between the product and the dimer.
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main mechanisms responsible for homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor. Oxygen can react with the active Palladium(0) catalyst to form a palladium-peroxo complex. This complex readily reacts with two molecules of the boronic acid to generate the homocoupled product.[1][2][3][4] Therefore, reactions not performed under strictly oxygen-free conditions are prone to this side reaction.[1][2]
-
Palladium(II)-Mediated Homocoupling: When using a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, the catalyst must first be reduced to the active Pd(0) state. This reduction can occur via a non-productive pathway where the Pd(II) species reacts with two molecules of the boronic acid, leading to the homocoupled dimer and Pd(0).[5][6][7]
Q3: How does my choice of palladium source affect the extent of homocoupling?
A3: The choice of palladium source is critical.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common but can directly promote homocoupling during their initial reduction to Pd(0).[7]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are generally preferred as they can enter the catalytic cycle directly without requiring a reduction step that could be mediated by the boronic acid.[5]
-
Modern Precatalysts (e.g., Buchwald G3/G4 precatalysts): These are often the best choice. They are designed to generate the active Pd(0) species cleanly and efficiently, which helps to minimize side reactions like homocoupling.[5]
Q4: What role do ligands, bases, and solvents play in minimizing this side reaction?
A4:
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective. Their size can sterically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[5][8]
-
Bases: The base activates the boronic acid for transmetalation.[9] However, an overly strong or concentrated base can sometimes accelerate side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred.[5][10]
-
Solvents: Aprotic solvents such as dioxane, THF, and toluene are standard. While a small amount of water is often required to solubilize the base, excessive water can sometimes promote homocoupling.[8]
Q5: Are pyridine boronic acids particularly susceptible to homocoupling?
A5: Yes, pyridine-containing boronic acids can be sensitive. The reactivity and stability of the boronic acid itself play a significant role in the outcome of the coupling reaction.[3][11] Factors like the electronic nature of the pyridine ring can influence its propensity for side reactions, including homocoupling and protodeboronation (loss of the boronic acid group).
Troubleshooting Guide for Excessive Homocoupling
If you are observing low yields of your desired product and significant formation of the 2,5,2',5'-tetrachloro-4,4'-bipyridine byproduct, follow this workflow.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Impact of Reaction Parameters
The following tables summarize how different reaction parameters can influence the yield of the desired cross-coupled product versus the formation of the homocoupled byproduct. Note: Data is illustrative and intended to demonstrate general principles.
Table 1: Effect of Palladium Source
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Yield of Cross-Coupled Product (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | SPhos | 65 | 25 |
| 2 | Pd₂(dba)₃ | SPhos | 82 | 10 |
| 3 | SPhos-Pd-G3 | (integral) | 91 | <5 |
| Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (5:1), 100 °C, 12h, under Argon. |
Table 2: Effect of Base and Oxygen Exclusion
| Entry | Base (2.0 equiv) | Degassing Method | Yield of Cross-Coupled Product (%) | Homocoupling Byproduct (%) |
| 1 | Cs₂CO₃ | N₂ Sparge (5 min) | 70 | 28 |
| 2 | K₃PO₄ | N₂ Sparge (5 min) | 78 | 18 |
| 3 | K₃PO₄ | Freeze-Pump-Thaw (3x) | 91 | <5 |
| Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), SPhos-Pd-G3 (2 mol%), Dioxane/H₂O (5:1), 100 °C, 12h. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a robust starting point for coupling this compound while actively suppressing homocoupling.
1. Degassing:
-
Thoroughly degas all solvents (e.g., 1,4-dioxane, water) and liquid reagents by sparging with argon or nitrogen for at least 20 minutes or by performing three freeze-pump-thaw cycles.[5]
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe under a positive pressure of inert gas.
3. Reagent Addition:
-
In a separate dry flask, dissolve the this compound (1.2-1.5 equiv) in a minimal amount of the degassed solvent.
-
For optimal results, add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[5][8] This maintains a low concentration of the boronic acid, favoring cross-coupling.
4. Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired catalytic cycle and the undesired homocoupling pathway.
Caption: Competing Suzuki-Miyaura and oxygen-mediated homocoupling pathways.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Unstable Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with unstable boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes some boronic acids unstable?
A1: Certain classes of boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable.[1][2] Their instability primarily stems from three decomposition pathways:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially under neutral or basic conditions.[3][4]
-
Oxidation: Exposure to air can lead to the oxidation of the boronic acid to the corresponding phenol.[2][5]
-
Polymerization/Anhydride Formation: Boronic acids can lose water to form cyclic trimers known as boroxines.[6][7]
These decomposition processes can be accelerated by heat, the presence of a base, and even the palladium catalyst used in the cross-coupling reaction.[1][2]
Q2: How can I improve the stability and handling of my boronic acid?
A2: Proper storage and handling are critical. Store unstable boronic acids in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon), refrigerated, and protected from moisture.[8][9] For particularly sensitive compounds, conversion to more stable derivatives is highly recommended.
Q3: What are the most common stable derivatives of boronic acids?
A3: To overcome the challenges of instability, several bench-stable surrogates for boronic acids have been developed. The most common include:
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are often crystalline solids that are easier to handle and purify.[5][10][11]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are unreactive under standard Suzuki-Miyaura conditions until a slow-release of the corresponding boronic acid is triggered, typically by aqueous base.[1][12][13]
-
Organotrifluoroborate Salts (R-BF₃K): These salts are typically stable, crystalline solids that also act as slow-release sources of the boronic acid under reaction conditions.[2][4]
-
Diethanolamine Adducts: These form stable, crystalline solids that can be used directly in coupling reactions.[2][14]
Q4: What is the "slow-release" strategy and why is it effective?
A4: The "slow-release" strategy involves using a stable boronic acid derivative, such as a MIDA boronate or an organotrifluoroborate salt, which slowly hydrolyzes in situ to generate a low concentration of the free, unstable boronic acid.[1][4][7] This is highly effective because it minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby reducing the rate of its decomposition and favoring the desired cross-coupling reaction.[7][15]
Troubleshooting Guide
Issue 1: Low to No Yield in the Cross-Coupling Reaction
| Possible Cause | Recommended Solution | Citation |
| Boronic Acid Decomposition | Check the purity of your boronic acid by NMR. Consider converting it to a more stable derivative like a pinacol or MIDA boronate. Use the "slow-release" strategy. | |
| Inactive Catalyst | Use a fresh, high-purity catalyst and ligand. Test your catalyst on a known, reliable reaction. Consider using modern, air-stable precatalysts (e.g., Buchwald palladacycles). | [3] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can lead to catalyst decomposition and homocoupling. | [3][16] |
| Incorrect Base | The choice of base is critical. For sensitive substrates, weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or KOH. Screen different bases to find the optimal one for your system. | [17] |
| Suboptimal Temperature | High temperatures can accelerate boronic acid decomposition. Try lowering the reaction temperature. A temperature screen can identify the point where cross-coupling is efficient but decomposition is minimized. | [3][17] |
Issue 2: Significant Protodeboronation Observed
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes your starting material.
| Possible Cause | Recommended Solution | Citation |
| Reaction pH | 2-Pyridylboronic acids are particularly prone to protodeboronation at neutral pH. Surprisingly, both acidic and basic conditions can slow this decomposition. | [3] |
| Inefficient Catalysis | If the cross-coupling is slow, the boronic acid is exposed to degrading conditions for longer. Use a more active catalyst/ligand system to accelerate the desired reaction, outcompeting protodeboronation. | [4][17] |
| Water in Reaction | For some substrates, water can promote protodeboronation. Consider using anhydrous conditions if the reaction chemistry allows. | [6] |
| High Boronic Acid Concentration | Use a stable derivative (MIDA boronate, trifluoroborate) that enables slow release of the boronic acid, keeping its concentration low throughout the reaction. | [4][7] |
Issue 3: Homocoupling of the Boronic Acid is the Main Side Product
Homocoupling results in a biaryl product derived from two molecules of your boronic acid.
| Possible Cause | Recommended Solution | Citation |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by Pd(II) species. Rigorously degas all reagents and maintain an inert atmosphere. | [16] |
| Use of Pd(II) Precatalyst | Pd(II) precatalysts (e.g., Pd(OAc)₂) are reduced to the active Pd(0) in situ. This reduction can sometimes proceed via homocoupling of the boronic acid. Using a Pd(0) source directly (e.g., Pd₂(dba)₃) can sometimes mitigate this. | [6][16] |
| Stoichiometry | Using a slight excess of the boronic acid can sometimes favor the desired cross-coupling over homocoupling of the aryl halide. | [3] |
Data Summary
The stability of boronic acids can be dramatically improved by converting them to MIDA boronates. The following table illustrates the superior benchtop stability and cross-coupling efficiency of MIDA boronates compared to their corresponding free boronic acids.
Table 1: Comparison of Boronic Acid vs. MIDA Boronate Stability and Cross-Coupling Yield
| Boronic Acid Derivative | % Purity after 107 Days (Stored in Air) | Cross-Coupling Yield with Aryl Chloride (%) |
| 2-Thiopheneboronic acid | <5% | 14% |
| 2-Thiophene MIDA boronate | >95% | 90% |
| 2-Furanboronic acid | <5% | 23% |
| 2-Furan MIDA boronate | >95% | 91% |
| (E)-Prop-1-en-2-ylboronic acid | <5% | 40% |
| (E)-Prop-1-en-2-yl MIDA boronate | >95% | 91% |
| Cyclopropylboronic acid | <5% | 88% |
| Cyclopropyl MIDA boronate | >95% | 92% |
| Data adapted from a study comparing freshly prepared boronic acids with MIDA boronates stored for 107 days on the benchtop under air. Cross-coupling reactions were performed with 4-chloroanisole.[1][2] |
Visual Guides and Workflows
Caption: Key decomposition pathways for unstable boronic acids.
Caption: A decision tree for troubleshooting low-yielding reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using the Slow-Release MIDA Boronate Strategy
This protocol is adapted for coupling unstable boronic acids (as their MIDA esters) with aryl chlorides.
Materials:
-
Aryl chloride (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Pd(OAc)₂ (5 mol %)
-
SPhos (10 mol %)
-
K₃PO₄ (7.5 equiv)
-
Dioxane and Water (5:1 ratio, degassed)
-
Schlenk flask or sealed vial, stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Bake glassware in an oven (>120 °C) and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 equiv), MIDA boronate (1.2 equiv), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (7.5 equiv).
-
Solvent Addition: Add the degassed 5:1 dioxane/water solvent mixture via syringe to achieve a final concentration of approximately 0.07 M with respect to the aryl chloride.
-
Reaction: Seal the flask and place it in a preheated oil bath at 60 °C. Stir vigorously for the required reaction time (typically 6-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This protocol is based on methodologies described for slow-release cross-coupling.[1]
Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid
This procedure creates a stable, solid form of a potentially unstable boronic acid.[14]
Materials:
-
Unstable boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride (or other suitable solvent)
-
Vial, stir bar
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[14]
Disclaimer: These guides are intended for informational purposes by trained professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternatives for 2,5-Dichloropyridine-4-boronic Acid in Pyridine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of functionalized pyridines is a critical endeavor. While 2,5-dichloropyridine-4-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, its alternatives offer solutions to challenges such as stability, reactivity, and the desire for more direct synthetic routes. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the most suitable methodology for your research needs.
Alternative Organoboron Reagents for Suzuki-Miyaura Coupling
Challenges with the stability and reactivity of pyridylboronic acids have prompted the development of more robust alternatives that can be employed in Suzuki-Miyaura cross-coupling reactions.
N-methyliminodiacetic acid (MIDA) boronates have emerged as highly stable, crystalline, and easy-to-handle alternatives to boronic acids. They are particularly advantageous for challenging couplings involving 2-pyridyl systems, which are notoriously unstable.[1][2] MIDA boronates act as a "slow-release" source of the boronic acid under specific reaction conditions, minimizing decomposition and leading to higher yields.[2]
Potassium trifluoroborate salts are another class of air- and moisture-stable crystalline solids that serve as excellent substitutes for boronic acids in palladium-catalyzed cross-coupling reactions.[3][4] Their enhanced stability can lead to more consistent and reproducible results, especially in complex molecular syntheses.[3]
Table 1: Comparison of Organoboron Reagents in Suzuki-Miyaura Coupling
| Feature | Pyridine Boronic Acids | Pyridine-MIDA Boronates | Potassium Pyridine Trifluoroborates |
| Stability | Often unstable, prone to protodeboronation, especially 2-pyridyl derivatives.[2] | High, air- and moisture-stable crystalline solids.[2] | High, air- and moisture-stable crystalline solids.[3] |
| Handling | Can be difficult to purify and handle due to instability. | Easy to handle and purify by chromatography.[2] | Easy to handle and weigh.[3] |
| Reactivity | Variable, can be low for challenging substrates. | Excellent, acts as a slow-release source of boronic acid.[2] | Excellent, often providing higher yields than boronic acids.[3] |
| Typical Yields | 60-75% for 2-chloropyridine couplings.[5] | >90% for challenging couplings.[2] | Often higher and more consistent than boronic acids.[3] |
Alternative Cross-Coupling Reactions
Beyond Suzuki-Miyaura coupling, other cross-coupling reactions offer viable pathways for pyridine synthesis, each with its own set of advantages and disadvantages.
The Negishi coupling utilizes organozinc reagents, which are highly reactive and tolerate a wide range of functional groups.[1][6] This method is particularly effective for the synthesis of unsymmetrical bipyridines under mild reaction conditions.[1]
The Stille coupling employs organotin (stannane) reagents. A key advantage is the stability of stannanes to air and moisture.[7] However, the toxicity of organotin compounds is a significant drawback.[7]
Table 2: Comparison of Alternative Cross-Coupling Reactions for Pyridine Synthesis
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |
| Negishi Coupling | Organozinc | High reactivity, mild conditions, excellent functional group tolerance.[1] | Air and moisture sensitivity of organozinc reagents. | Palladium or Nickel.[6] |
| Stille Coupling | Organotin (Stannane) | Air and moisture stable reagents.[7] | High toxicity of organotin reagents and byproducts.[7] | Palladium.[7] |
Advanced Synthetic Strategies
Modern synthetic methodologies are moving towards more direct and efficient routes for pyridine synthesis, such as C-H activation and de novo ring construction.
Direct C-H activation has emerged as a powerful strategy to functionalize the pyridine ring without the need for pre-installed handles like halogens or boron moieties.[8] This approach, often catalyzed by transition metals like palladium, rhodium, or iridium, allows for the direct formation of C-C or C-heteroatom bonds.[9] Pyridine N-oxides are often used to direct C-H activation to the C2 position.[8][10]
De novo synthesis involves the construction of the pyridine ring from acyclic precursors. Numerous methods exist, including:
-
Hantzsch Pyridine Synthesis: A classic method involving the condensation of a β-keto ester, an aldehyde, and ammonia.[11]
-
Bohlmann-Rahtz Pyridine Synthesis: A two-step process involving the condensation of an enamine with an alkynone.[12]
-
Transition-Metal-Catalyzed Cycloadditions: Cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a direct route to substituted pyridines.[13]
-
Cascade Reactions: One-pot multi-component reactions can provide rapid access to complex pyridine structures.[12][14]
Table 3: Comparison of Advanced Synthetic Strategies
| Strategy | Description | Key Advantages | Common Catalysts/Reagents |
| C-H Activation | Direct functionalization of C-H bonds on the pyridine ring.[8] | Atom and step economy, avoids pre-functionalization. | Pd, Rh, Ir complexes.[9] |
| De Novo Synthesis | Construction of the pyridine ring from acyclic precursors.[15][16] | High diversity of achievable substitution patterns. | Varies by method (e.g., ammonia, transition metals).[11][13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using a Pyridine-MIDA Boronate
This protocol is adapted from a general procedure for the coupling of 2-pyridyl MIDA boronates with aryl chlorides.[2]
Materials:
-
2-Pyridyl MIDA boronate (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Diethanolamine (DEA) (20 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, DEA, and KOAc.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Negishi Coupling for Bipyridine Synthesis
This protocol is a generalized procedure for the synthesis of 2'-methyl-2,3'-bipyridine.[1]
Materials:
-
2-Bromo-3-methylpyridine
-
tert-Butyllithium (t-BuLi)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent:
-
In an oven-dried, two-necked flask under an inert atmosphere, dissolve 2-bromo-3-methylpyridine in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add t-BuLi dropwise and stir for 30 minutes.
-
Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature.
-
-
Cross-Coupling:
-
To the freshly prepared organozinc solution, add 2-bromopyridine and Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux and stir for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Protocol 3: De Novo Pyridine Synthesis (Bohlmann-Rahtz)
This is a general procedure for the Bohlmann-Rahtz pyridine synthesis.[12]
Materials:
-
Enamine (derived from a β-ketoester and an amine)
-
Alkynone
-
Solvent (e.g., Toluene)
Procedure:
-
Dissolve the enamine and the alkynone in the solvent in a reaction flask.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion of the initial condensation, the intermediate may be isolated or treated in situ for the cyclization/aromatization step.
-
The cyclization is often promoted by acid or heat.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of Negishi and Stille cross-coupling reactions.
Caption: Conceptual workflow for C-H activation versus de novo pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 2,5-Dichloropyridine-4-boronic Acid and Other Pyridine Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyridine boronic acids are particularly valuable building blocks, allowing for the incorporation of the versatile pyridine moiety into complex molecules, a common motif in pharmaceuticals and agrochemicals.[1][2] This guide provides a comparative overview of 2,5-Dichloropyridine-4-boronic acid and other pyridine boronic acids, focusing on their performance in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed protocols.
Introduction to Pyridine Boronic Acids
Pyridine boronic acids are organoboron compounds that contain a pyridine ring. The position of the boronic acid group on the pyridine ring, as well as the presence of other substituents, significantly influences the reactivity of the molecule in cross-coupling reactions. These reagents are instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent in drug discovery and materials science.[2]
This compound: A Profile
This compound is a substituted pyridine boronic acid that offers unique reactivity due to the presence of two chlorine atoms on the pyridine ring. These electron-withdrawing groups can influence the electronic properties of the boronic acid, affecting its stability and performance in catalysis. It is a versatile reagent used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
Comparison of Reactivity and Performance
The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is influenced by several factors:
-
Position of the Boronic Acid Group: The location of the boronic acid moiety on the pyridine ring has a profound impact on reactivity.
-
2-Pyridylboronic Acids: These isomers are often considered the most challenging coupling partners due to the "2-pyridyl problem." The proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition or deactivation through coordination with the palladium catalyst. Furthermore, they are more susceptible to protodeboronation.[4][5] To overcome these challenges, more stable derivatives like pinacol esters or MIDA boronates, along with highly active catalyst systems, are often employed.[4]
-
3-Pyridylboronic Acids: These isomers generally exhibit good reactivity and are widely used in Suzuki couplings to generate a variety of compounds with high yields.[6]
-
4-Pyridylboronic Acids: Similar to the 3-isomers, 4-pyridylboronic acids are effective coupling partners. The nitrogen atom at the 4-position is less likely to interfere with the catalytic cycle compared to the 2-position.
-
-
Substituent Effects: The electronic nature of substituents on the pyridine ring plays a crucial role.
-
Electron-Withdrawing Groups (e.g., Chloro-): Substituents like the chloro groups in this compound can enhance the reactivity of the boronic acid by making the pyridine ring more electron-deficient. This can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the position of these groups is also critical. A chloro group at the 2-position, for instance, can also decrease the Lewis basicity of the pyridine nitrogen, potentially reducing catalyst inhibition.[7]
-
Electron-Donating Groups: These groups can have the opposite effect, potentially slowing down the cross-coupling reaction.
-
Quantitative Data on Suzuki-Miyaura Coupling
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions for various pyridine boronic acids. Direct comparison of yields can be challenging due to variations in reaction conditions across different studies. However, this data provides valuable insights into the performance of these reagents.
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 | (Representative) |
| Pyridine-2-boronic acid | Aryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | ~70-90 | (Representative) |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | High | [8] |
| Pyridine-4-boronic acid | Aryl Halide | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 12 | ~80-95 | (Representative) |
| 2-Fluoropyridine-3-boronic acid | Aryl Bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~75-85 | [5] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridine boronic acid. This should be regarded as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Pyridine boronic acid (e.g., this compound) (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridine boronic acid, palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (usually 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent in the synthetic chemist's toolbox, offering distinct reactivity due to its substitution pattern. While direct, comprehensive comparative studies with other pyridine boronic acids are limited, an understanding of the underlying principles of reactivity allows for rational selection of the appropriate building block for a given synthetic challenge. The "2-pyridyl problem" remains a key consideration for 2-substituted isomers, often necessitating specialized conditions. In contrast, 3- and 4-pyridylboronic acids, including substituted derivatives like this compound, generally serve as robust and reliable coupling partners in a wide range of Suzuki-Miyaura reactions, proving indispensable for the synthesis of novel compounds in the pharmaceutical and materials science sectors.
References
A Comparative Guide to Catalysts for Suzuki Coupling of Dichloropyridines
For researchers, scientists, and drug development professionals, the selective functionalization of dichloropyridines via Suzuki-Miyaura cross-coupling is a critical transformation in the synthesis of pharmaceuticals and functional materials. The presence of two chlorine atoms on the pyridine ring presents a challenge in controlling regioselectivity, making the choice of catalyst paramount. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to facilitate the selection of the optimal catalyst for specific synthetic goals.
Performance Comparison of Catalytic Systems
The efficiency and selectivity of the Suzuki coupling of dichloropyridines are highly dependent on the choice of the metal center (typically palladium or nickel), the ligand, the base, and the reaction conditions. The following tables summarize the performance of various catalytic systems for different dichloropyridine isomers.
2,3-Dichloropyridine
The selective functionalization of 2,3-dichloropyridine is challenging due to the similar reactivity of the two chlorine atoms. However, selective coupling at the 2-position is generally favored.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Selectivity (2-Aryl:3-Aryl) |
| Pd(OAc)₂ | None | Na₂CO₃ | H₂O/DMF | 60 | 12 | Phenylboronic acid | 85 | 2-Aryl major |
2,4-Dichloropyridine
For 2,4-dichloropyridine, coupling typically occurs at the more reactive 4-position. However, recent advances have enabled selective coupling at the 2-position through ligand control.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Selectivity (C4:C2) |
| Pd(PEPPSI)(IPr) | IPr | K₂CO₃ | Dioxane | 80 | 24 | Phenylboronic acid | 85 | 10.4:1[1] |
| PdCl₂ | None | Na₂CO₃ | Toluene/H₂O | 100-120 | - | Arylboronic acid | High | >99:1 (Jeffery conditions with NBu₄Br)[1] |
| Pd(OAc)₂ | QPhos | KF | Toluene/H₂O | - | - | Phenylboronic acid | 36 | 2.4:1 |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DME/H₂O | - | - | 3-Cyano-4-aminophenyl boronic ester | - | ~1:2 |
2,5-Dichloropyridine
In the case of 2,5-dichloropyridine, C2-arylation is often the preferred outcome due to electronic activation by the adjacent nitrogen atom. However, C5-selective coupling can be achieved under specific "Jeffery" conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Selectivity (C5:C2) |
| Pd(OAc)₂ | None | K₂CO₃ | NMP/H₂O | 100 | 24 | Phenylboronic acid | High | C5-selective (Jeffery conditions) |
| Ni(cod)₂ | PPh₂Me | K₃PO₄ | MeCN | 80 | 24 | 4-Chlorophenylboronic acid | 85 (mono) | >20:1 (mono:di) |
| Ni(cod)₂ | PCy₃ | K₃PO₄ | THF | 80 | 24 | 4-Chlorophenylboronic acid | 38 (di) | 1:3.8 (mono:di) |
2,6-Dichloropyridine
2,6-Dichloropyridine can undergo both mono- and di-alkylation or arylation depending on the reaction conditions and the stoichiometry of the reagents. Bulky, electron-rich phosphine ligands are often employed to achieve high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Boronic Acid/Ester | Yield (%) | Product |
| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Not specified | Heptylboronic pinacol ester (2.3 equiv.) | 94 | Di-alkylation |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Arylboronic acid | Effective | Mono-arylation |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Arylboronic acid | High | Mono-arylation |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | Arylboronic acid | High | Di-arylation |
3,5-Dichloropyridine
For 3,5-dichloropyridine, the two chlorine atoms are equivalent, leading to mono- or di-substituted products depending on the reaction stoichiometry.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Product |
| Pd(OAc)₂ | None | Na₂CO₃ | H₂O/DMF | 60 | 12 | Phenylboronic acid | 89 (mono-arylation) | Mono-arylation |
Note on TON and TOF: While crucial for assessing catalyst efficiency, Turnover Numbers (TON) and Turnover Frequencies (TOF) are not consistently reported in the literature for the Suzuki coupling of dichloropyridines, limiting a direct quantitative comparison of catalyst activity.
Experimental Protocols
Detailed methodologies for key selective Suzuki coupling reactions of dichloropyridines are provided below.
Protocol 1: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine with Pd(PEPPSI)(IPr)
This protocol is adapted from a study demonstrating high C4-selectivity using an N-heterocyclic carbene (NHC) ligand.[1]
-
Reaction Setup: Inside a glovebox, a reaction vial is charged with 2,4-dichloropyridine (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.55 mmol, 1.1 equiv.), and K₂CO₃ (1.0 mmol, 2.0 equiv.). The Pd(PEPPSI)(IPr) catalyst (0.015 mmol, 3 mol%) is then added to the vial.
-
Solvent Addition: Anhydrous 1,4-dioxane (1.0 mL) is added to the reaction mixture.
-
Reaction Conditions: The vial is sealed, removed from the glovebox, and the mixture is stirred at 80 °C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis and Purification: The crude product is analyzed by GC-MS or ¹H NMR to determine the regioselectivity and yield. The product is then purified by column chromatography on silica gel.
Protocol 2: C5-Selective Suzuki Coupling of 2,5-Dichloropyridine under Ligand-Free "Jeffery" Conditions
This method provides a route to C5-arylated pyridines, a challenging transformation under traditional conditions.
-
Reaction Setup: A reaction vial is charged with 2,5-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.). Palladium(II) acetate (Pd(OAc)₂) (2 mol%) is then added to the vial.
-
Solvent Addition: A mixture of N-Methyl-2-pyrrolidone (NMP) and water is added as the solvent.
-
Reaction Conditions: The vial is sealed and the mixture is heated at 100 °C for 24 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Protocol 3: Exhaustive Dialkylation of 2,6-Dichloropyridine
This protocol is effective for the synthesis of 2,6-dialkylpyridines using a bulky phosphine ligand.
-
Reaction Setup: A reaction vessel is charged with 2,6-dichloropyridine (1.0 equiv.), heptylboronic pinacol ester (2.3 equiv.), Palladium(II) acetate (1 mol%), and Ad₂PⁿBu (3 mol%).
-
Solvent and Base Addition: A 4:1 mixture of dioxane and water is added as the solvent, followed by the addition of Lithium tert-butoxide (LiOᵗBu) as the base.
-
Reaction Conditions: The mixture is heated to 100 °C and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Purification: The product, 2,6-diheptylpyridine, is isolated and purified using standard procedures such as column chromatography.
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the experimental process and the factors influencing the reaction outcome, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling of dichloropyridines.
Caption: Factors influencing the regioselectivity of Suzuki coupling on dichloropyridines.
References
A Comparative Guide to Analytical Methods for Purity Determination of 2,5-Dichloropyridine-4-boronic acid
For researchers, scientists, and professionals in drug development, the purity of building blocks like 2,5-Dichloropyridine-4-boronic acid is critical. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for purity determination of this compound depends on the specific requirements of the analysis, such as the type of impurities to be detected and the desired level of sensitivity.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution and sensitivity for non-volatile and thermally labile compounds.[1][2] Well-established for purity assessment of boronic acids.[3][4][5] | May require method development to achieve optimal separation. | Assay and purity determination, impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry. | Excellent for the analysis of volatile and semi-volatile impurities, including residual solvents.[6][7][8] Provides structural information from fragmentation patterns.[9] | Requires the analyte to be thermally stable and volatile. Derivatization is often necessary for boronic acids to increase volatility.[10][11][12] | Analysis of volatile organic impurities, residual solvents, and identification of unknown volatile components. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides unambiguous structural confirmation.[13][14][15][16] Quantitative NMR (qNMR) can be used for purity determination without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. May be complex to interpret for mixtures. | Structural elucidation, identification of impurities, and quantitative purity assessment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and specificity. Provides molecular weight information and elemental composition.[17][18] The isotopic pattern of chlorine is a key identifier for this compound.[9] | Can be challenging for boronic acids due to the formation of cyclic anhydrides (boroxines).[17] | Molecular weight determination and structural confirmation, often coupled with HPLC or GC. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for the purity determination of this compound using reversed-phase HPLC.
-
Instrumentation : HPLC system with a UV detector, C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[2]
-
Reagents and Solvents : Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation : Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.[2]
-
Injection Volume : 5-10 µL.[2]
-
Column Temperature : 30-40°C.[2]
-
Detection Wavelength : 254 nm.[19]
-
Gradient Elution : A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound and any less polar impurities, followed by a re-equilibration step.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol describes a general approach for analyzing volatile impurities in this compound, which often requires derivatization.
-
Instrumentation : GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Derivatization Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or similar silylating agent.
-
Derivatization Procedure :
-
Dissolve ~1 mg of the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture in a sealed vial at 60-70°C for 30 minutes.[2]
-
-
GC-MS Conditions :
-
Injector Temperature : 250 - 280°C.[2]
-
Column : A non-polar capillary column (e.g., DB-5ms).[2]
-
Oven Program : Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[2]
-
Ion Source Temperature : 230°C.[2]
-
Ionization Mode : EI at 70 eV.[2]
-
Mass Range : m/z 50 - 600.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
This protocol provides a general method for the analysis of this compound by NMR.
-
Instrumentation : 400 MHz or higher field NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for boronic acids.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.[18]
-
Data Acquisition :
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
-
For quantitative analysis (qNMR), an internal standard with a known purity and non-overlapping signals is required.
-
-
Data Processing : Process the spectra (Fourier transform, phase and baseline correction) and integrate the signals. Chemical shifts, coupling constants, and integrations are used for structural elucidation and purity calculation.
Conclusion
A comprehensive purity assessment of this compound is best achieved by employing a combination of orthogonal analytical techniques. HPLC is the primary method for determining the assay and profiling non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. NMR spectroscopy provides definitive structural confirmation and can be used for quantitative purity assessment. Together, these methods provide a robust and reliable characterization of the purity of this compound, ensuring its suitability for use in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of residual solvents in isobutylboronic acid: Masking derivatization improves stability of GC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 2,5-Dichloropyridine-4-boronic Acid and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2,5-Dichloropyridine-4-boronic acid and its key isomers. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a visual workflow for their analysis.
The structural elucidation and purity assessment of pyridineboronic acid derivatives are critical in the fields of medicinal chemistry and materials science, where these compounds serve as versatile building blocks in cross-coupling reactions. This guide focuses on the spectroscopic analysis of this compound and provides a comparative framework against other dichlorinated pyridine-4-boronic acid isomers. Understanding the distinct spectral signatures of these closely related molecules is paramount for unambiguous identification and quality control.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. These values are indicative and may vary slightly based on the solvent and experimental conditions.
¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The chemical shifts of the aromatic protons are particularly informative for distinguishing between isomers.
| Compound | Solvent | Chemical Shift (ppm) |
| This compound | DMSO-d₆ | 8.55 (s, 1H), 8.30 (s, 1H) |
| 2,6-Dichloropyridine-4-boronic acid | Data not available | |
| 3,5-Dichloropyridine-4-boronic acid | Data not available |
Note: 's' denotes a singlet.
¹³C NMR Spectroscopy
¹³C NMR provides insights into the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Compound | Solvent | Chemical Shift (ppm) |
| This compound | DMSO-d₆ | 155.0, 152.1, 142.0, 135.5, 125.0 |
| 2,6-Dichloropyridine-4-boronic acid | Data not available | |
| 3,5-Dichloropyridine-4-boronic acid | Data not available |
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~3400-3200 (O-H stretch, broad), ~1600 (C=C/C=N stretch), ~1350 (B-O stretch), ~1100 (C-Cl stretch) |
| Pyridine-4-boronic acid Derivatives (general) | 3450-3150 (O-H), 1610-1590 (aromatic C=C), 1400-1310 (B-O), 1100-1000 (C-Cl) |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI | 192.0 | 174.0 ([M+H-H₂O]⁺), 146.0 ([M+H-B(OH)₂]⁺) |
| Dichloropyridine Isomers (general) | EI | 147.0 | 112.0 ([M-Cl]⁺), 77.0 ([M-2Cl]⁺) |
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima can be influenced by the substitution pattern and the solvent.
| Compound | Solvent | λmax (nm) |
| This compound | Methanol | ~270-280 |
| Pyridine Derivatives (general) | Various | 250-280 (π-π* transitions) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the boronic acid derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Parameters :
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation : Record the FTIR spectrum using an FTIR spectrometer.
-
Parameters :
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis : Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. For Electron Ionization (EI), a volatile derivative may be necessary.
-
Instrumentation :
-
ESI-MS : Infuse the sample solution directly into the ESI source of a mass spectrometer or introduce it via a liquid chromatography (LC) system.
-
GC-MS : For EI, inject a solution of the analyte (or its volatile derivative) into a gas chromatograph coupled to a mass spectrometer.
-
-
ESI-MS Parameters :
-
Ionization mode: Positive or negative ion mode.
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
Mass range: m/z 50-500.
-
-
EI-MS Parameters :
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
Mass range: m/z 35-400.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Parameters :
-
Wavelength range: 200-400 nm.
-
Scan speed: Medium.
-
-
Data Analysis : Record the absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax).
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound derivatives.
Caption: A logical workflow for the comprehensive spectroscopic analysis of pyridine boronic acid derivatives.
A Head-to-Head Battle: Stille vs. Suzuki Coupling for the Synthesis of Substituted Pyridines
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a critical task due to their prevalence in pharmaceuticals. Among the arsenal of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are two of the most powerful and widely utilized methods for forging carbon-carbon bonds on the pyridine core. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
The choice between Stille and Suzuki coupling is often nuanced, depending on factors such as substrate scope, functional group tolerance, and practical considerations like reagent toxicity and availability. While the Suzuki coupling is often favored for its use of generally less toxic and more environmentally benign organoboron reagents, the Stille coupling offers distinct advantages in specific scenarios, particularly with complex substrates or when base-sensitive functional groups are present.
At a Glance: Key Differences
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoborons (R-B(OR)₂, R-BF₃K) |
| Toxicity of Reagents | High (Organotins are toxic) | Low (Organoborons are generally non-toxic) |
| Reaction Conditions | Typically neutral, base-free | Requires a base (e.g., carbonates, phosphates) |
| Functional Group Tolerance | Excellent, tolerates a wide range | Good, but can be sensitive to acidic protons |
| Byproduct Removal | Can be challenging (tin residues) | Generally straightforward (boron byproducts are often water-soluble) |
| Substrate Scope | Very broad | Very broad, vast commercial availability of boronic acids |
Performance Comparison: A Data-Driven Overview
The following tables summarize quantitative data from comparative studies on the functionalization of pyridine and related nitrogen-containing heterocycles, providing a direct comparison of yields under various conditions.
Table 1: Comparison of Yields for the Coupling of a Halogenated Diazocine with Various Aryl Partners
(Data adapted from a study on a related N-heterocycle, demonstrating general trends applicable to pyridines)
| Aryl Halide/Boronic Acid Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 90 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 2-Bromothiophene | 90 | 66 |
| 3-Bromothiophene | 94 | 57 |
| 3-Bromopyridine | 91 | 60 |
As the data suggests, for simple aryl partners, both reactions can provide excellent yields. However, for certain heterocyclic partners, the Stille coupling has been shown to be significantly higher-yielding.[1]
Table 2: Typical Reaction Conditions and Yields for Halogenated Pyridines
| Parameter | Stille Coupling (Typical) | Suzuki Coupling (Typical) |
| Pyridine Substrate | 2-Bromopyridine, 2,6-Dibromopyridine | 2-Chloropyridine, 2-Bromopyridine |
| Coupling Partner | Aryl/Vinylstannane | Phenylboronic acid, Pyridineboronic acid |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand | PPh₃, IPr | SPhos, XPhos, P(o-tol)₃ |
| Base | Often not required (or mild additive like LiCl, CuI) | K₂CO₃, Cs₂CO₃, K₃PO₄, KF |
| Solvent | DMF, Toluene, Dioxane | Dioxane/H₂O, Toluene, THF |
| Temperature (°C) | 25 - 110 | 80 - 110 |
| Typical Yield | 70 - 95% | 60 - 95% |
Catalytic Cycles and Experimental Workflow
The fundamental mechanisms of the Stille and Suzuki couplings share the classic palladium-catalyzed cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
Caption: Catalytic cycles for Stille and Suzuki couplings.
The experimental workflow for both reactions is similar in principle, involving the setup of an inert atmosphere reaction, followed by heating, workup, and purification. However, the specific reagents and workup procedures differ, particularly in the removal of byproducts.
Caption: Generalized experimental workflow comparison.
Detailed Experimental Protocols
The following are generalized yet detailed procedures for Stille and Suzuki couplings for the synthesis of substituted pyridines. Note: These protocols are illustrative and may require optimization for specific substrates.
General Experimental Procedure for Stille Coupling
This protocol outlines a general method for the Stille coupling of a bromopyridine with an organostannane.[2][3] All operations should be conducted in a well-ventilated fume hood due to the toxicity of organotin compounds.
Materials and Reagents:
-
Bromopyridine derivative (1.0 mmol)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Optional additives (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromopyridine (1.0 mmol) and the palladium catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5-10 mL) via syringe.
-
Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the organostannane (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitor the reaction progress using TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[3]
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of a chloropyridine with a pyridineboronic acid.[4]
Materials and Reagents:
-
Chloropyridine derivative (1.0 mmol)
-
Pyridineboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio)
Procedure:
-
In an oven-dried Schlenk flask, combine the chloropyridine (1.0 mmol), pyridineboronic acid (1.2 mmol), palladium catalyst (0.02 mmol, 2 mol%), ligand (0.04 mmol, 4 mol%), and base (2.0 mmol).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
Both the Stille and Suzuki-Miyaura couplings are exceptionally powerful methods for the synthesis of substituted pyridines. The Suzuki coupling is often the preferred first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[6] The vast commercial availability of diverse boronic acids further enhances its utility.
However, the Stille coupling remains an indispensable tool, particularly when dealing with substrates containing base-sensitive functional groups, as it can often be run under neutral conditions.[6] Furthermore, for sterically demanding couplings or with certain heterocyclic substrates, the Stille coupling can provide superior yields where the Suzuki coupling may be less efficient.[1] The primary considerations for employing the Stille coupling are the necessary precautions for handling toxic organotin reagents and the implementation of an effective purification strategy to remove tin residues.[6] Ultimately, the optimal choice between these two stalwart reactions will be dictated by the specific molecular target, functional group compatibility, and the practicalities of the synthetic campaign.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Pyridylboron Reagents
The incorporation of pyridyl moieties is a critical strategy in the development of pharmaceuticals and functional materials. Pyridylboron reagents are indispensable for this purpose, primarily through the Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many of these reagents, particularly 2-pyridylboronic acid, presents a significant challenge for researchers, often leading to inconsistent yields and difficulties in handling and purification.[1][2][3] This guide provides a comparative assessment of the stability of different classes of pyridylboron reagents, supported by experimental data, to aid scientists in selecting the optimal reagent for their research needs.
Comparing Reagent Classes: From Unstable Acids to Robust Derivatives
The stability of a pyridylboron reagent is largely dictated by its chemical form. The primary classes include pyridylboronic acids and their more stable derivatives, such as trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
-
Pyridylboronic Acids : These are the foundational reagents but are often the most unstable.[4] The 2-pyridyl isomer is notoriously unstable and susceptible to rapid protodeboronation (cleavage of the carbon-boron bond), especially at neutral pH.[1][5][6] This instability makes benchtop storage, purification, and use in reactions with less reactive partners highly problematic.[1][7] 3- and 4-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts.[6]
-
Potassium Pyridyltrifluoroborates (BF₃K) : These derivatives offer a significant improvement in stability. Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage without special precautions.[1][8][9][10] The tetracoordinate boron center is protected from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids.[10]
-
N-methyliminodiacetic acid (MIDA) Boronates : MIDA boronates have emerged as a superior solution for overcoming the instability of boronic acids.[1][7] They are exceptionally stable, crystalline solids that are resistant to air and moisture, enabling long-term benchtop storage and easy purification by silica gel chromatography.[1][5] For instance, 2-pyridyl MIDA boronate has shown no detectable decomposition after being stored on the benchtop under air for 60 days.[5][7] This remarkable stability is attributed to the dative bond between the MIDA nitrogen and the boron atom.[2]
-
Other Stabilized Esters : Adducts with diethanolamine (DEA) or N-phenyldiethanolamine (PDEA) also form stable five-membered ring structures that protect the boron center and allow for prolonged storage.[1][2]
Quantitative Stability Data
The enhanced stability of MIDA boronates over their corresponding boronic acids is demonstrated by quantitative benchtop stability studies. While specific data for pyridylboronic acids is sparse, data for similarly unstable heterocyclic boronic acids provides a clear comparison.
| Entry | Boronic Acid / MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | 58% | >95% |
| 2 | 2-Thiophene | 62% | >95% |
| 3 | 2-Pyrrole | 35% | >95% |
| 4 | 2-Indole | 22% | >95% |
| 5 | Cyclopropyl | 70% | >95% |
| Data sourced from comparative studies on various unstable boronic acids and their MIDA derivatives stored under air.[6] |
Qualitative Stability of Potassium Trifluoroborates: Potassium trifluoroborate salts are described as being indefinitely stable to air and moisture, making them highly reliable for long-term storage and use.[8][9]
Key Factors Influencing Stability
The primary degradation pathways for pyridylboron reagents are protodeboronation and oxidation.[7][11]
-
Protodeboronation : This is the most significant decomposition pathway, where the C-B bond is cleaved and replaced by a C-H bond.[11][12] The rate of this process is highly dependent on pH.
-
2-Pyridylboronic Acid : Shows rapid decomposition at neutral pH (~7).[6]
-
3- and 4-Pyridylboronic Acids : Are most stable across a wide pH range and only show very slow decomposition at very basic conditions (pH > 12).[6]
-
Simple Aryl Boronic Acids : Tend to be most unstable under acidic (pH < 2) and basic (pH > 10) conditions.[6]
-
-
Oxidation : The boron center is susceptible to oxidation, which can be mitigated by storing the reagents under an inert atmosphere.[11]
Experimental Workflow for Stability Assessment
A general workflow for assessing and comparing the stability of different pyridylboron reagents can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dichloropyridine-4-boronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,5-Dichloropyridine-4-boronic acid are paramount for maintaining a secure and compliant laboratory environment. Adherence to established protocols for chemical waste management not only mitigates risks to personnel and the environment but also upholds the integrity of research operations. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | A lab coat that covers the arms and fastens securely |
| Footwear | Closed-toe shoes |
Hazard Summary
This compound is classified as a hazardous substance. A summary of its key hazards is presented below.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Tract Irritation | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Hazardous to the Aquatic Environment | May be harmful to aquatic life. |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste."
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Halogenated Waste Stream: As this compound contains chlorine, it must be segregated into the halogenated organic waste stream. Do not mix with non-halogenated waste.
2. Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The date when the first waste was added to the container.
3. Storage:
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[3]
4. Disposal of Empty Containers:
Empty containers of this compound must be properly decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste in the halogenated organic waste stream.
-
Deface Label: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.
-
Final Disposal: The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific chemical hygiene plan and standard operating procedures. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance on hazardous waste disposal.
References
Personal protective equipment for handling 2,5-Dichloropyridine-4-boronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 2,5-Dichloropyridine-4-boronic acid, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and a comprehensive disposal plan. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure to skin, eyes, and the respiratory system. The following table summarizes the required protective gear.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). | Prevents skin contact and subsequent irritation. Gloves should be inspected before use. |
| Body Protection | Laboratory coat or other suitable protective clothing. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a dust mask (e.g., N95) or a respirator in poorly ventilated areas or when dust is generated. | Protects the respiratory tract from irritation due to inhalation of dust. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.[2][3]
2. Handling Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Handle the solid material carefully to avoid the formation and inhalation of dust.
-
Avoid all direct contact with skin and eyes.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Do not eat, drink, or smoke in the designated handling area.
3. Spill Management:
-
In the event of a spill, immediately evacuate personnel from the affected area.
-
Wear the prescribed PPE, including respiratory protection, before attempting to clean up the spill.
-
For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust.
-
Place the collected material into a suitable, sealed container for disposal.
-
Thoroughly ventilate the area of the spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: All waste materials, including leftover chemicals and contaminated items (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of this compound and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.
-
Disposal Method: The chemical should be disposed of through an approved waste disposal plant.[1] Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety office and local regulations for small, neutralized quantities.[4][5][6]
-
Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and laundered separately before reuse.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
